2-Bromo-9-n-octyl-9H-carbazole
Description
The exact mass of the compound 2-Bromo-9-octyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOUQHQDDYJWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356465-23-0 | |
| Record name | 2-Bromo-9-n-octyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-9-n-octyl-9H-carbazole: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-9-n-octyl-9H-carbazole, a key intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, core physicochemical properties, characterization methodologies, and significant applications, grounding our discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a "privileged structure" in both medicinal chemistry and materials science.[1] Its rigid, planar, and electron-rich nature imparts desirable photophysical and charge-transport properties.[1] This makes carbazole derivatives essential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[2]
From a pharmaceutical perspective, the carbazole framework is found in numerous biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[3][4] Marketed drugs such as carvedilol (a cardiovascular agent) and carprofen (an anti-inflammatory drug) feature this versatile core.[1]
The subject of this guide, this compound, is a strategically functionalized derivative. The bromine atom at the C-2 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The n-octyl chain at the N-9 position is crucial for enhancing solubility in common organic solvents, a critical factor for solution-based processing of organic electronics and for improving the pharmacokinetic profiles of potential drug candidates.[5]
Physicochemical Properties
A clear understanding of a compound's fundamental properties is paramount for its application. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄BrN | [6] |
| Molecular Weight | 358.32 g/mol | [6] |
| CAS Number | 1356465-23-0 | [6] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 44 - 48 °C | |
| Purity | Typically >98% (by GC) | [6] |
| Solubility | Soluble in common organic solvents like THF, DMF, chloroform, and toluene. | [5] |
Synthesis of this compound
The synthesis of this compound is most logically approached via a two-step sequence starting from the parent heterocycle, 9H-carbazole. This strategy involves an initial regioselective bromination followed by N-alkylation.
Synthetic Workflow Overview
The overall synthetic pathway is designed for efficiency and control over the final product structure.
Sources
A Senior Application Scientist's Guide to Determining the Solubility of 2-Bromo-9-n-octyl-9H-carbazole
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Bromo-9-n-octyl-9H-carbazole. Given the scarcity of publicly available, quantitative solubility data for this compound, this document focuses on empowering researchers with a robust experimental protocol, grounded in the principles of physical chemistry. Understanding the solubility of this carbazole derivative is paramount for its application in organic electronics, particularly in the formulation of inks for printable devices and in controlling crystallization for optimal film morphology.
Understanding the Molecule: Physicochemical Properties of this compound
This compound is a heterocyclic aromatic compound with key structural features that dictate its solubility profile. The large, rigid carbazole core is inherently non-polar, while the bromine atom introduces a degree of polarizability. The long n-octyl chain significantly enhances its lipophilicity, suggesting a preference for non-polar organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1356465-23-0 | Amerigo Scientific[1] |
| Molecular Formula | C20H24BrN | Amerigo Scientific[1] |
| Molecular Weight | 358.32 g/mol | Amerigo Scientific[1] |
| Appearance | White to Light yellow powder to crystal | Tokyo Chemical Industry |
| Melting Point | 44.0 to 48.0 °C | Tokyo Chemical Industry |
The principle of "like dissolves like" is the cornerstone of predicting solubility. The largely non-polar character of this compound suggests good solubility in non-polar solvents like alkanes and aromatic hydrocarbons, and moderate solubility in more polar aprotic solvents. The presence of the n-octyl group is a deliberate synthetic modification to enhance solubility in common organic solvents, a crucial factor for its use in solution-processable organic light-emitting diodes (OLEDs) and solar cells.[2]
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.
Rationale Behind the Isothermal Saturation Method
This method is favored for its simplicity and accuracy. By ensuring an excess of the solid is present, the dissolution and crystallization processes reach a dynamic equilibrium, at which point the concentration of the dissolved solute in the solvent is, by definition, its solubility at that temperature. Maintaining a constant temperature (isothermal) is critical, as solubility is highly temperature-dependent.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, chloroform, tetrahydrofuran (THF), acetone, ethyl acetate, methanol, isopropanol).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.
-
Step-by-Step Experimental Procedure
-
Preparation:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Pipette a known volume of the selected solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K or 25 °C).
-
Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Concentration Analysis:
-
Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of this compound in the same solvent is required.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor:
S = (Concentration from analysis × Dilution factor)
-
Self-Validating System and Controls
To ensure the trustworthiness of the results, the protocol should include the following checks:
-
Verification of Equilibrium: Samples should be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the experiment.
-
Approaching Equilibrium from Supersaturation: For rigorous validation, a supersaturated solution can be prepared by heating a saturated solution and then allowing it to cool to the target temperature with agitation. The final concentration should match that obtained from the undersaturated approach.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for the isothermal saturation solubility measurement.
Concluding Remarks for the Practicing Scientist
This guide provides a robust and verifiable methodology for determining the solubility of this compound. The lack of readily available data necessitates a rigorous in-house determination. By following the detailed isothermal saturation protocol and incorporating the principles of self-validation, researchers can generate reliable solubility data. This data is critical for the rational design of formulations for solution-processed organic electronics and for controlling the solid-state properties of thin films, ultimately impacting device performance and reproducibility.
References
-
Gravel, E., & Leclerc, M. (2009). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2847. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-9H-carbazole. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
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Amerigo Scientific. (n.d.). This compound, 98%. Retrieved January 24, 2026, from [Link]
-
Li, S., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data, 66(11), 4136–4145. [Link]
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LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved January 24, 2026, from [Link]
-
Przybylski, D., & Voigt, W. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 887-890. [Link]
Sources
A Technical Guide to the Synthesis, Characterization, and Structural Insights of 2-Bromo-9-n-octyl-9H-carbazole
This whitepaper provides a comprehensive technical overview of 2-Bromo-9-n-octyl-9H-carbazole, a key building block in the development of advanced organic electronic materials. While a definitive single-crystal X-ray structure is not publicly available, this guide consolidates established methodologies for its synthesis, purification, and characterization. Furthermore, it delves into the principles of crystal engineering and computational modeling to offer predictive insights into its solid-state properties, providing a valuable resource for researchers and professionals in materials science and drug development.
Introduction: The Significance of Substituted Carbazoles
The carbazole moiety is a foundational scaffold in the design of functional organic materials, renowned for its electron-donating properties and high charge carrier mobility.[1] The strategic introduction of substituents onto the carbazole core allows for the fine-tuning of its electronic and physical properties. The title compound, this compound, combines three key structural features:
-
The carbazole core , which provides the essential electronic and photophysical properties.
-
An n-octyl chain at the 9-position, which enhances solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.
-
A bromo substituent at the 2-position, which serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. Additionally, the bromine atom can influence intermolecular interactions and the resulting solid-state packing.
These features make this compound and its derivatives highly valuable in the development of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other electronic applications.[2][3][4]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1356465-23-0 | [5] |
| Molecular Formula | C20H24BrN | [5] |
| Molecular Weight | 358.32 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 44.0 - 48.0 °C | [6] |
| Purity | >98.0% (GC) | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from carbazole. The following protocol is a representative procedure based on established methods for the synthesis of carbazole derivatives.[7][8]
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-9H-carbazole
-
Reaction Setup: To a solution of 9H-carbazole in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.[9] The use of a polar aprotic solvent like DMF facilitates the electrophilic substitution reaction.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with copious amounts of water to remove residual DMF and succinimide.
-
Purification: The crude 2-Bromo-9H-carbazole can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield an off-white to beige powder.[2]
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the synthesized 2-Bromo-9H-carbazole and powdered potassium hydroxide (KOH) in DMF. The strong base deprotonates the nitrogen of the carbazole, forming the carbazolide anion.
-
Reaction Execution: Add 1-bromooctane to the suspension and heat the reaction mixture to 60-80 °C. Stir for 6-12 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The final purification is achieved by recrystallization.[10][11]
Structural Characterization
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole core, with splitting patterns consistent with a 2-substituted system. The n-octyl chain will exhibit aliphatic signals, including a triplet for the terminal methyl group and multiplets for the methylene groups. The methylene group attached to the nitrogen atom will be deshielded and appear as a triplet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons of the carbazole and the aliphatic carbons of the octyl chain. The carbon atom attached to the bromine will show a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as the C-N stretching of the carbazole ring.[12]
Crystallization and X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for unequivocally determining the molecular and crystal structure.[13]
Protocol for Single Crystal Growth:
-
Solvent Selection: The choice of solvent is critical. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[14] A solvent screen using small amounts of the compound in various solvents (e.g., hexanes, ethanol, ethyl acetate, toluene, or mixtures thereof) should be performed.
-
Crystallization Methods:
-
Slow Cooling: Dissolve the purified compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).[15]
-
Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature in a vial loosely covered with a perforated cap. Allow the solvent to evaporate slowly over several days or weeks.[16]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[16]
-
Caption: Common methods for single crystal growth.
X-ray Diffraction Analysis:
-
Powder X-ray Diffraction (PXRD): PXRD can be used to assess the crystallinity of the bulk material and to identify different polymorphic forms.[17]
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD will provide precise information about bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.[18]
Predicted Structural Properties and Computational Modeling
In the absence of an experimental crystal structure, computational methods can provide valuable insights into the molecular geometry and potential intermolecular interactions.[19]
Molecular Geometry
Density Functional Theory (DFT) calculations can be employed to predict the optimized molecular geometry of this compound.[20][21] It is expected that the carbazole core will be largely planar. The n-octyl chain is flexible and can adopt various conformations.
Crystal Packing
The crystal packing of carbazole derivatives is often dominated by π-π stacking interactions between the aromatic cores and van der Waals interactions involving the alkyl chains.[22] In the case of 2,7-Dibromo-9-octyl-9H-carbazole, the crystal structure reveals that the octyl chains form a segregated bilayer, isolating rows of carbazole units.[22] A similar packing motif could be anticipated for the 2-bromo isomer. The bromine atom may also participate in halogen bonding or other short contacts, further influencing the crystal packing.
Conclusion
This compound is a synthetically accessible and highly versatile building block for advanced organic materials. This guide has provided a detailed overview of its synthesis, purification, and characterization. While a definitive crystal structure remains to be reported, the principles of crystal engineering and computational modeling outlined herein provide a solid foundation for future investigations into its solid-state properties. A thorough understanding of the structure-property relationships of this and related compounds will continue to drive innovation in the field of organic electronics.
References
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Scholarena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link][12]
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ResearchGate. (2020, April 27). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link][7]
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PubChem. (n.d.). 2-Bromo-9H-carbazole. Retrieved from [Link][23]
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Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. Retrieved from [Link][18]
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Amerigo Scientific. (n.d.). This compound, 98%. Retrieved from [Link][5]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][10]
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Gagnon, E., & Laliberté, D. (2012). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2147. Retrieved from [Link][22]
-
ResearchGate. (2025, August 7). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link][15]
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Gryba, J., et al. (2021). Synthesis, crystal structures and properties of carbazole-based[5]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 73-82. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][11]
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Al-Saidi, W. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Vibrational Spectroscopy, 114, 103248. Retrieved from [Link][20]
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Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link][16]
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ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines. Retrieved from [Link][21]
- Khan, I., et al. (2021). A review on the biological potentials of carbazole and its derived products. Molecules, 26(11), 3183.
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Royal Society of Chemistry. (2022). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. Retrieved from [Link][1]
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Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link][24]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Retrieved from [Link][3]
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International Union of Crystallography. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N',N''-trialkyldiindolocarbazole. Retrieved from [Link][17]
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Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Retrieved from [Link][13]
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Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. Retrieved from [Link][19]
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ResearchGate. (2025, August 6). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Retrieved from [Link][9]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][14]
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link][8]
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MDPI. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. Retrieved from [Link]
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An In-Depth Technical Guide to the Electrochemical Properties of 2-Bromo-9-n-octyl-9H-carbazole
This technical guide provides a comprehensive overview of the electrochemical properties of 2-Bromo-9-n-octyl-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental protocols.
Introduction: The Significance of this compound
Carbazole and its derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1] The introduction of a bromo-substituent and an n-octyl chain to the carbazole core, as in this compound, offers a strategic approach to fine-tune the molecule's electronic and physical characteristics.
The bromine atom at the 2-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex, high-performance organic materials.[2] The n-octyl group at the 9-position enhances solubility in common organic solvents, a crucial factor for solution-based processing of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]
Understanding the electrochemical properties of this molecule is paramount for predicting its behavior in an electronic device. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the oxidation and reduction potentials, govern the charge injection, transport, and overall device performance.
Synthesis of this compound
Step 1: Bromination of 9H-Carbazole
The bromination of the carbazole core is a critical first step. A well-established method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
Experimental Protocol:
-
In a round-bottom flask, dissolve 9H-carbazole in a suitable solvent like chloroform or carbon tetrachloride.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-9H-carbazole.
Step 2: N-Alkylation of 2-Bromo-9H-carbazole
The introduction of the n-octyl chain at the nitrogen atom is typically achieved via a nucleophilic substitution reaction.
Experimental Protocol:
-
To a solution of 2-bromo-9H-carbazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Add 1-bromooctane to the reaction mixture.
-
Heat the mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.[4]
Predicted Electrochemical Data
While specific DFT calculations for this compound are not available in the literature, we can estimate the expected values based on similar brominated carbazole derivatives. The bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted carbazole. The n-octyl group, being a weak electron-donating group, will have a less pronounced effect.
| Property | Predicted Value (eV) |
| HOMO Energy | -5.6 to -5.8 |
| LUMO Energy | -2.1 to -2.3 |
| HOMO-LUMO Gap | 3.4 to 3.6 |
Note: These values are estimations and should be validated by experimental measurements.
Experimental Determination of Electrochemical Properties
Cyclic voltammetry (CV) is the primary experimental technique used to determine the electrochemical properties of organic materials. [5]It allows for the measurement of oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be empirically determined.
Experimental Protocol for Cyclic Voltammetry
Materials and Equipment:
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammogram by scanning the potential from an initial value to a final value and back. The potential range should be chosen to encompass the oxidation and reduction events of the compound.
-
Record the resulting voltammogram, which plots the current response as a function of the applied potential.
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
Sources
The Octyl Tether: A Technical Guide to Enhancing Carbazole Solubility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazole, a privileged heterocyclic scaffold, is a cornerstone in the development of advanced materials and therapeutics. However, its inherent planarity and strong intermolecular π-π stacking interactions frequently lead to poor solubility in common organic solvents, significantly hampering its processability and formulation. This technical guide provides an in-depth analysis of a key molecular engineering strategy to overcome this challenge: the introduction of an octyl chain at the N-9 position of the carbazole nucleus. We will explore the physicochemical principles governing this solubility enhancement, provide practical experimental protocols for quantifying these effects, and offer insights into the broader implications for material design and drug development.
The Carbazole Solubility Challenge: A Tale of Two Forces
The solubility of a molecule is a delicate balance between its interactions with itself (cohesive forces) and its interactions with the solvent (adhesive forces). For carbazole, a planar, aromatic system, the dominant cohesive forces are strong π-π stacking interactions, where the electron clouds of adjacent molecules attract each other, leading to the formation of stable crystal lattices. These interactions, coupled with the molecule's relatively low polarity, result in poor solubility in many organic solvents.
To overcome this, the introduction of an alkyl chain, such as an octyl group, at the N-9 position serves two primary functions:
-
Steric Hindrance: The flexible, three-dimensional nature of the octyl chain disrupts the planar stacking of the carbazole cores. This steric hindrance physically prevents the close approach required for strong π-π interactions, thereby weakening the cohesive forces within the solid state.
-
Enhanced Solute-Solvent Interactions: The non-polar, aliphatic octyl chain significantly increases the van der Waals interactions with non-polar and moderately polar organic solvents. This improves the solvation of the molecule, favoring the dissolved state over the solid state.
The overall effect is a dramatic increase in the solubility of the carbazole derivative, making it more amenable to solution-based processing techniques essential in organic electronics and formulation development in the pharmaceutical industry.
Physicochemical Properties: Carbazole vs. 9-Octylcarbazole
A comparison of the fundamental physicochemical properties of carbazole and its N-octyl derivative highlights the impact of the alkyl chain.
| Property | Carbazole | 9-Octylcarbazole |
| Molecular Formula | C₁₂H₉N | C₂₀H₂₅N |
| Molecular Weight | 167.21 g/mol | 279.4 g/mol [1] |
| Appearance | White crystalline solid | - |
| LogP (o/w) | 3.7 | 6.7 (calculated)[1] |
| Qualitative Solubility | Soluble in acetone, chloroform, and hot ethanol; sparingly soluble in benzene and ether. | Generally high solubility in common organic solvents. |
The Impact of the Octyl Chain on Intermolecular Interactions
The introduction of the octyl chain fundamentally alters the intermolecular forces at play, leading to enhanced solubility.
Caption: Disruption of π-π stacking by the octyl chain.
Experimental Determination of Solubility: A Practical Guide
To empower researchers to generate their own quantitative solubility data, we present two robust and widely used experimental protocols.
Isothermal Saturation Method (Gravimetric Analysis)
This method provides a direct and accurate measurement of solubility by determining the mass of solute dissolved in a known mass of solvent at a constant temperature.[2]
4.1.1. Materials and Equipment
-
9-Octylcarbazole (or other carbazole derivative)
-
High-purity organic solvents (e.g., THF, chloroform, toluene)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or magnetic stirrer
-
Thermostatic water bath
-
Vials with airtight seals
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum desiccator
4.1.2. Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess of 9-octylcarbazole to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
Once equilibrated, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a syringe fitted with a solvent-compatible filter.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Record the total mass of the evaporation dish and the saturated solution.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the evaporation dish containing the solid residue to a constant mass in a drying oven or vacuum desiccator.
-
Record the final mass of the evaporation dish and the dried solute.
-
-
Calculation:
-
Mass of solute: (Final mass of dish + solute) - (Initial mass of empty dish)
-
Mass of solvent: (Mass of dish + solution) - (Final mass of dish + solute)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
Caption: Workflow for the Gravimetric Solubility Method.
UV-Vis Spectrophotometric Method
This method is particularly useful for aromatic compounds like carbazoles that have a strong UV absorbance. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.[3][4]
4.2.1. Materials and Equipment
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
4.2.2. Step-by-Step Protocol
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of 9-octylcarbazole of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 9-octylcarbazole.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Preparation and Equilibration of Saturated Solution:
-
Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Filter the saturated solution as described in the gravimetric method.
-
Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Convert the concentration to the desired units (e.g., g/L or mol/L).
-
Caption: Workflow for the UV-Vis Spectrophotometric Method.
Conclusion and Future Perspectives
The attachment of an octyl chain to the carbazole core is a highly effective and widely adopted strategy to enhance solubility in organic solvents. This is achieved through the dual effects of sterically hindering intermolecular π-π stacking and increasing favorable van der Waals interactions with the solvent. While qualitative observations consistently support this principle, this guide provides the necessary framework for researchers to obtain robust, quantitative data for their specific carbazole derivatives. The detailed experimental protocols for both gravimetric and spectrophotometric methods offer a self-validating system for solubility determination, crucial for advancing the fields of organic electronics, medicinal chemistry, and materials science. Future work in this area could involve the systematic study of a broader range of alkyl chain lengths and branching patterns to create a comprehensive quantitative structure-property relationship for the solubility of carbazole derivatives.
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The Strategic Role of Bromine in 2-Substituted Carbazole Derivatives: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives represent a cornerstone in the development of functional organic materials and pharmacologically active agents. Their unique electronic properties, thermal stability, and biological activity make them privileged scaffolds in materials science and medicinal chemistry.[1][2] This technical guide delves into the pivotal role of bromine substitution, specifically at the 2-position of the carbazole nucleus. We will explore how this seemingly simple halogenation provides a strategic gateway for a vast array of chemical transformations, enabling the synthesis of complex, high-performance molecules. This document will serve as an in-depth resource, elucidating the synthetic strategies involving 2-bromocarbazoles, the mechanistic underpinnings of their reactivity, and their applications in cutting-edge research and development.
The Carbazole Scaffold: A Privileged Structure
The carbazole moiety, a tricyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic compounds with significant biological and photophysical properties.[2][3] Its rigid, planar structure and electron-rich nature, owing to the nitrogen heteroatom, confer excellent charge-transporting capabilities.[1][4] This has led to their widespread use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1][5] In the realm of medicinal chemistry, carbazole alkaloids have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7]
The functionality and performance of carbazole-based systems are exquisitely dependent on the nature and position of substituents on the carbazole core. Substitution at the 2- and 7-positions is particularly influential in modulating the electronic and photophysical properties of the molecule.
Bromine at the 2-Position: A Versatile Synthetic Handle
The introduction of a bromine atom at the 2-position of the carbazole ring is a critical and strategic step in the synthesis of a vast library of functional derivatives.[8] 2-Bromocarbazole serves as a key intermediate, where the bromine atom acts as a versatile leaving group in a variety of cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, enabling precise tuning of the molecule's properties for specific applications.
Synthesis of 2-Bromocarbazole Derivatives
The regioselective bromination of the carbazole ring is paramount. While direct bromination of carbazole can lead to a mixture of products, including polybrominated species, specific conditions have been developed to achieve high selectivity for the 2- and 7-positions.[4][9]
Key Synthetic Approaches:
-
Electrophilic Bromination: The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of carbazoles.[9][10][11] Careful control of stoichiometry, reaction time, and temperature is crucial to favor the formation of mono- or di-brominated products. For instance, the use of a stoichiometric amount of NBS in a suitable solvent like DMF or chloroform at room temperature can yield 2-bromocarbazole.
-
Double Bromination: The synthesis of 2,7-dibromocarbazole is also a valuable pathway, as both bromine atoms can be subsequently functionalized.[12][13] This is typically achieved by using an excess of the brominating agent.
A general workflow for the synthesis and subsequent functionalization of 2-bromocarbazole is depicted below:
Caption: Synthetic workflow for 2-substituted carbazole derivatives.
The Power of Cross-Coupling: Unleashing the Potential of 2-Bromocarbazole
The true synthetic utility of 2-bromocarbazole lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.[4][14] These reactions provide a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. In the context of 2-bromocarbazole, this reaction is extensively used to introduce various aryl and heteroaryl moieties.[15] This is particularly important in the design of materials for organic electronics, where extending the π-conjugated system is crucial for tuning the HOMO/LUMO energy levels and improving charge transport.[1]
| Reactant | Catalyst/Ligand | Base | Solvent | Typical Yield | Application |
| Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 70-95% | OLED host materials, OPV donors |
| Heteroarylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 65-90% | Thermally activated delayed fluorescence (TADF) emitters |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromocarbazole
-
To an oven-dried Schlenk flask, add 2-bromocarbazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene/H₂O, 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds.[16][17] Starting from 2-bromocarbazole, this reaction allows for the introduction of a wide variety of primary and secondary amines, including arylamines and alkylamines.[9] This is of paramount importance in the synthesis of hole-transporting materials for OLEDs, where triarylamine moieties are commonly employed.[18] It is also a key step in the synthesis of many biologically active carbazole derivatives.[19]
Caption: Key components of the Buchwald-Hartwig amination.
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route for the formation of C-N and C-O bonds.[20] While palladium-catalyzed methods are often preferred due to milder reaction conditions, the Ullmann reaction remains a valuable tool, particularly for the synthesis of certain diaryl ethers and diarylamines derived from 2-bromocarbazole.
Impact on Properties and Applications
The strategic use of bromine at the 2-position of the carbazole core allows for a remarkable degree of control over the final properties of the molecule.
Organic Electronics
In the field of organic electronics, the ability to systematically modify the carbazole structure is paramount for optimizing device performance.
-
Tuning Emission Color: By introducing different aromatic substituents at the 2-position via Suzuki coupling, the emission wavelength of carbazole-based fluorophores can be precisely tuned from the deep blue to the green and red regions of the spectrum.[21]
-
Enhancing Charge Transport: The incorporation of hole-transporting moieties, such as triarylamines, through Buchwald-Hartwig amination, leads to materials with improved charge injection and transport properties, which are essential for efficient OLEDs and OPVs.[4][18]
-
Improving Thermal Stability: The introduction of bulky substituents at the 2-position can increase the glass transition temperature (Tg) of the material, leading to enhanced morphological stability and longer device lifetimes.[5]
| Derivative Class | Key Synthetic Reaction | Property Modified | Application |
| 2-Arylcarbazoles | Suzuki Coupling | Emission wavelength, electron affinity | OLED emitters, TADF materials |
| 2-(Diarylamino)carbazoles | Buchwald-Hartwig Amination | Hole mobility, ionization potential | Hole transport layers (HTLs) in OLEDs and OPVs |
| Carbazole-based polymers | Suzuki, Stille, or Heck Coupling | Solubility, film-forming properties | Active layer in polymer solar cells (PSCs) |
Medicinal Chemistry
In drug discovery and development, the 2-position of the carbazole nucleus is a key site for modification to enhance biological activity and modulate pharmacokinetic properties.
-
Antimicrobial Agents: The introduction of various functional groups at the 2-position has been shown to significantly impact the antimicrobial and antifungal activity of carbazole derivatives.[6][22]
-
Anticancer Drugs: Many potent anticancer agents are based on the carbazole scaffold. The ability to functionalize the 2-position allows for the optimization of interactions with biological targets and the improvement of drug-like properties.[2][19]
-
Neuroprotective Agents: N-substituted carbazoles with specific functionalities at the 2-position have been investigated for their neuroprotective effects, showing promise in the treatment of neurodegenerative diseases.[19]
Future Outlook
The strategic importance of bromine in the synthesis of 2-substituted carbazole derivatives is firmly established. Future research in this area will likely focus on several key directions:
-
Development of More Efficient Catalytic Systems: The discovery of new, more active, and sustainable catalysts for cross-coupling reactions will continue to be a major focus. This includes the use of earth-abundant metals and the development of catalytic systems that can operate under milder conditions.
-
C-H Functionalization: While bromination followed by cross-coupling is a powerful strategy, direct C-H functionalization of the carbazole core is an increasingly attractive and atom-economical alternative.
-
Novel Applications: The versatility of 2-substituted carbazoles will undoubtedly lead to their exploration in new and emerging fields, such as organic thermoelectrics, photocatalysis, and chemical sensing.
Conclusion
References
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- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
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- Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). PMC - NIH.
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- recent developments in c−h functionaliz
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- Carbazole derivatives for organic electroluminescent devices.
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- 2-Bromo-9H-carbazole | 2-Bromocarbazole | CAS 3652-90-2. Ossila.
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Methodological & Application
Application Notes & Protocols: 2-Bromo-9-n-octyl-9H-carbazole as a Hole Transport Material
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Critical Role of Hole Transport Materials in Organic Electronics
In the architecture of high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), each layer serves a distinct and vital function. The Hole Transport Layer (HTL) is fundamentally crucial, acting as a selective conduit for positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons.[1] An ideal Hole Transport Material (HTM) must possess high hole mobility, appropriate energy levels for efficient charge transfer, excellent thermal stability, and good film-forming properties.[1]
Carbazole-based molecules have emerged as a superior class of HTMs due to their rigid, planar structure which facilitates intermolecular π-π stacking, leading to efficient charge transport.[2] Their high thermal stability and versatile functionalization potential make them highly attractive for tuning optoelectronic properties.[3] This guide focuses on 2-Bromo-9-n-octyl-9H-carbazole , a key building block and functional HTM. The introduction of an n-octyl chain at the 9-position significantly improves solubility and processability, which is essential for solution-based device fabrication.[4] The bromine atom at the 2-position serves as a reactive site for further chemical modification, allowing for the synthesis of more complex, high-performance derivatives and polymers.[5]
This document provides a comprehensive overview of the properties, synthesis, and application of this compound, offering detailed protocols for researchers in materials science and electronic device engineering.
II. Physicochemical Properties
The performance of this compound as an HTM is directly linked to its intrinsic physicochemical properties. A summary of these key characteristics is presented below.
| Property | Value | Reference / Source |
| CAS Number | 1356465-23-0 | [6] |
| Molecular Formula | C₂₀H₂₄BrN | [6] |
| Molecular Weight | 358.32 g/mol | [6] |
| Purity | >98% (typical) | [6] |
| Appearance | White to off-white powder/crystals | - |
| Storage | Room Temperature, sealed in a dry environment | [6] |
| Solubility | Soluble in common organic solvents like THF, DMF, Chlorobenzene, Toluene | Inferred from synthesis protocols[7] |
| Hazard Information | Warning: Causes skin and serious eye irritation (H315, H319) | [6] |
Note: HOMO/LUMO energy levels and thermal stability data can vary based on the specific measurement technique and conditions. These should be experimentally determined for each batch.
III. Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via the N-alkylation of 2-bromo-9H-carbazole. This method is reliable and provides good yields of the desired product. The purity of the final compound is paramount, as trace impurities can act as charge traps in an electronic device, severely limiting its performance.
A. Rationale Behind Experimental Choices
-
Starting Material: 2-bromo-9H-carbazole is a commercially available precursor.[8] Its nitrogen proton is acidic enough to be deprotonated by a suitable base.
-
Alkylating Agent: 1-Bromooctane is used to introduce the n-octyl chain, which is crucial for enhancing solubility.
-
Base: A strong base like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) is used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential side products (e.g., O-alkylation or dialkylation products). Recrystallization is then used to achieve high purity.
B. Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, add 2-bromo-9H-carbazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.2 M).
-
Deprotonation: Under a nitrogen atmosphere, slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Expert Insight: The reaction is exothermic and produces hydrogen gas. Slow addition is critical for safety and control. The solution should be stirred until the gas evolution ceases, indicating the complete formation of the carbazolide anion.
-
-
Alkylation: Add 1-bromooctane (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench it by slowly adding ice-cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.
C. Step-by-Step Purification Protocol
-
Column Chromatography: Purify the crude product using silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective.
-
Expert Insight: Collect fractions and monitor them by TLC to isolate the pure product. The less polar n-octyl group ensures the product elutes before more polar impurities.
-
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. Crystals can be grown by slowly cooling a saturated hot solution.[4]
-
Final Product: Dry the purified white crystals under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
D. Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
IV. Application Protocol: Fabrication of a Perovskite Solar Cell
This section details the protocol for fabricating a standard (n-i-p) mesoporous perovskite solar cell using this compound as the HTM. All solution preparation and device fabrication steps should be performed inside a nitrogen-filled glovebox to prevent degradation of the perovskite and HTM layers.
A. Device Architecture and Rationale
The standard n-i-p architecture is: FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / HTL / Gold (Au) . In this stack, holes generated in the perovskite layer are extracted by the HTL and transported to the Au anode. The energy levels of the HTM must align with the valence band of the perovskite for efficient hole extraction. Carbazole derivatives generally have suitable HOMO levels for this purpose.[9]
B. Step-by-Step Device Fabrication Protocol
-
Substrate Preparation:
-
Pattern FTO-coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes just before use to improve wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ (c-TiO₂) blocking layer onto the FTO substrate via spray pyrolysis at 450 °C.
-
Spin-coat a mesoporous TiO₂ (mp-TiO₂) paste (diluted in ethanol) at 4000 rpm for 20 s.
-
Sinter the substrates by gradually heating to 500 °C and keeping them at that temperature for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., 1.2 M of FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture).
-
In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the cooled TiO₂ substrate in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the films on a hotplate at 100-150 °C for 10-30 minutes to form the crystalline perovskite phase.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution: Dissolve this compound in chlorobenzene at a concentration of 10-20 mg/mL.
-
Expert Insight: While many HTMs require additives like Li-TFSI and 4-tert-butylpyridine (tBP) to improve conductivity, a key goal in modern HTM research is to develop materials that function efficiently without them (dopant-free) to enhance device stability.[10] It is recommended to test devices both with and without these additives.
-
If using additives, add Li-TFSI (from a stock solution in acetonitrile) and tBP to the HTL solution.
-
Spin-coat the HTL solution onto the perovskite layer at 3000 rpm for 30 s.
-
Anneal the substrate at 70 °C for 10 minutes.
-
-
Electrode Deposition:
-
Mask the active area of the device (typically 0.1 cm²).
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the top electrode under high vacuum (<10⁻⁶ Torr).
-
C. Device Fabrication Workflow Diagram
Caption: Workflow for fabricating a perovskite solar cell using the specified HTM.
V. Characterization and Performance Evaluation
Thorough characterization is essential to validate the material's properties and the device's performance. This process provides a self-validating feedback loop for optimizing synthesis and fabrication protocols.
A. Material and Device Characterization Techniques
| Technique | Purpose | Expected Insights |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | Confirms energy level alignment with the perovskite valence band for efficient hole extraction. |
| UV-Vis Spectroscopy | To measure the optical absorption and bandgap. | Ensures the HTM does not absorb significantly in the visible region where the perovskite is active.[11] |
| Photoluminescence (PL) | To assess charge transfer efficiency. | Efficient hole extraction is indicated by significant quenching of the perovskite's PL signal when the HTL is deposited.[10] |
| Space-Charge Limited Current (SCLC) | To measure the hole mobility of the HTM film. | Higher mobility is crucial for efficient charge transport and achieving a high fill factor in the solar cell.[10] |
| Current Density-Voltage (J-V) | To measure the solar cell's key performance metrics. | Provides Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_oc), Short-Circuit Current (J_sc), and Fill Factor (FF). |
| External Quantum Efficiency (EQE) | To determine the device's efficiency at converting photons to electrons at different wavelengths. | Integrated EQE should match the J_sc from the J-V curve, validating the measurement accuracy. |
B. Expected Device Performance
Perovskite solar cells using novel carbazole-based HTMs have demonstrated high efficiencies. While specific performance depends heavily on the exact perovskite composition and fabrication conditions, a well-optimized device using a material like this compound could be expected to achieve the following metrics.
| Parameter | Typical Target Value |
| PCE (%) | > 15% |
| V_oc (V) | > 1.0 V |
| J_sc (mA/cm²) | > 20 mA/cm² |
| FF (%) | > 70% |
Note: These values are illustrative targets. Actual results will vary. For comparison, devices using other novel carbazole HTMs have achieved efficiencies exceeding 14%.[12][13]
C. Characterization Logic Diagram
Caption: Relationship between characterization techniques and the properties they evaluate.
VI. References
-
D–A type carbazole derivatives (KZ, KZIC and KZRD) are reported as hole transport materials (HTMs) in conventional perovskite solar cells (PSCs). Sustainable Energy & Fuels. [Link]
-
2,7-Dibromo-9-octyl-9H-carbazole. National Center for Biotechnology Information (PMC). [Link]
-
Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate. [Link]
-
This compound, 98%. Amerigo Scientific. [Link]
-
Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. [Link]
-
Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host material in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. ResearchGate. [Link]
-
The space-charge limited current (SCLC) measurements of hole-only devices. ResearchGate. [Link]
-
Novel Liquid Crystalline Organic Semiconducting Oligomers Incorporating N-Heterocyclic Carbazole Moieties for fluorescent OLEDs. CORE. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.gov. [Link]
-
Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. J-STAGE. [Link]
-
Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. ResearchGate. [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Carbazoles. Organic Chemistry Portal. [Link]
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]
-
Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. RSC Publishing. [Link]
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI. [Link]
-
3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]
-
Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications. [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. The Free Library. [Link]
-
Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound, 98% - Amerigo Scientific [amerigoscientific.com]
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- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2-Bromo-9-n-octyl-9H-carbazole in High-Performance Perovskite Solar Cells: A Detailed Technical Guide
This document provides an in-depth guide for researchers, materials scientists, and professionals in the field of renewable energy on the synthesis and application of 2-Bromo-9-n-octyl-9H-carbazole as a pivotal precursor for hole-transporting materials (HTMs) in perovskite solar cells (PSCs). This guide elucidates the underlying scientific principles, provides detailed experimental protocols, and presents representative performance data to facilitate the integration of this versatile building block into next-generation photovoltaic devices.
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cells
Perovskite solar cells have emerged as a frontrunner in photovoltaic research, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies.[1] The architecture of a typical PSC is a layered structure where the perovskite absorber is sandwiched between an electron-transporting layer (ETL) and a hole-transporting layer (HTL). The HTL plays a multifaceted and critical role in device performance and stability.[2] Its primary function is to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode while simultaneously blocking electrons to prevent charge recombination.
Carbazole-based derivatives have garnered significant attention as highly effective HTMs due to their excellent thermal and chemical stability, high hole mobility, and tunable electronic properties.[3] The carbazole core offers multiple sites for functionalization, allowing for the precise tuning of energy levels to match the valence band of the perovskite absorber, thereby ensuring efficient hole extraction.[3]
This compound is a key intermediate in the synthesis of advanced carbazole-based HTMs. The bromine atom at the 2-position provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of various functional groups to tailor the final HTM's properties. The n-octyl chain at the 9-position enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based fabrication processes, and can influence the morphology and molecular packing of the HTL film.[4]
Synthesis of the Precursor: this compound
The synthesis of this compound is a straightforward N-alkylation reaction starting from the commercially available 2-bromocarbazole. The following protocol is based on established procedures for the alkylation of carbazole derivatives.[4]
Synthesis Protocol
Materials:
-
2-Bromocarbazole (1.0 eq)
-
1-Bromooctane (1.5 eq)
-
Potassium hydroxide (KOH) (3.0 eq), finely ground
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hexane
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-bromocarbazole and anhydrous DMF. Stir the mixture until the solid is fully dissolved.
-
Add finely ground potassium hydroxide to the solution. The mixture will likely become heterogeneous.
-
Add 1-bromooctane to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with toluene or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white to off-white solid.
Characterization and Validation
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the carbazole core and the aliphatic protons of the n-octyl chain. The disappearance of the N-H proton signal from the starting material (typically a broad singlet around 8-9 ppm) and the appearance of a triplet around 4.2-4.4 ppm corresponding to the N-CH₂ protons confirm the N-alkylation.
-
¹³C NMR: The spectrum will display the expected number of aromatic and aliphatic carbon signals.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (358.32 g/mol ), with the characteristic isotopic pattern for a monobrominated compound.
From Precursor to High-Performance Hole-Transporting Material
The true utility of this compound lies in its role as a building block for more complex HTMs. The bromine atom is a versatile handle for introducing electron-donating groups via palladium-catalyzed cross-coupling reactions, which can enhance the hole-transporting properties of the final molecule. A common and effective strategy is the Suzuki-Miyaura coupling with an electron-rich boronic acid, such as 4-methoxyphenylboronic acid.[5]
Caption: Synthetic workflow from the precursor to the final HTM.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final HTM.
Application in Perovskite Solar Cell Fabrication
The newly synthesized carbazole-based HTM can be integrated into a standard n-i-p perovskite solar cell architecture. The following protocol outlines a typical device fabrication process.
Caption: Layered architecture of a typical n-i-p perovskite solar cell.
Device Fabrication Protocol
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Synthesized carbazole-based HTM
-
Chlorobenzene
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile (dopant)
-
4-tert-Butylpyridine (tBP) (additive)
-
Gold (Au) for thermal evaporation
Procedure:
-
Substrate Cleaning: Clean the FTO glass substrates sequentially by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-Ozone for 15 minutes.
-
ETL Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating, followed by sintering at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films on a hotplate (e.g., at 100 °C).
-
HTL Deposition: Prepare the HTL solution by dissolving the synthesized carbazole-based HTM in chlorobenzene. For improved conductivity, Li-TFSI and tBP are commonly added as a p-dopant and an additive, respectively. Spin-coat the HTL solution onto the perovskite layer.
-
Electrode Deposition: Transfer the substrates to a thermal evaporator and deposit a gold electrode (typically 80-100 nm thick) on top of the HTL under high vacuum.
Performance and Characterization of Perovskite Solar Cells
The performance of the fabricated PSCs should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²). While specific performance data for HTMs derived directly from this compound is not extensively published, the performance of structurally similar carbazole-based HTMs provides a strong indication of the expected outcomes.
Representative Performance of Carbazole-Based HTMs
The following table summarizes the performance of perovskite solar cells employing various carbazole-based HTMs, demonstrating their potential for achieving high efficiencies.
| HTM Designation | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 | Not Reported | Not Reported | Not Reported | 14.79 | [6] |
| KZRD | Not Reported | Not Reported | Not Reported | 20.40 | [7] |
| Carbazole-terminated Spiro-OMeTAD analogue | 1.06 | 23.41 | 74.0 | 18.3 | [2] |
Note: The performance metrics are highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
Key Characterization Techniques
-
Current Density-Voltage (J-V) Measurement: This is the primary technique to determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): EQE measurements reveal the wavelength-dependent efficiency of photon-to-electron conversion.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool to investigate the charge transfer and recombination dynamics within the solar cell.
-
Stability Testing: Long-term stability of the devices should be assessed under continuous illumination and in ambient conditions to evaluate the robustness of the HTL.
Conclusion and Future Outlook
This compound serves as a highly valuable and versatile precursor for the synthesis of advanced hole-transporting materials for perovskite solar cells. Its straightforward synthesis and the ability to undergo further functionalization via cross-coupling reactions allow for the rational design of HTMs with tailored electronic and physical properties. The application of these materials has been shown to yield high power conversion efficiencies and can contribute to the development of more stable and cost-effective perovskite solar cell technologies. Future research will likely focus on exploring novel functional groups to attach to the carbazole core to further optimize the performance and long-term stability of these promising photovoltaic devices.
References
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-9H-carbazole. Retrieved from [Link]
- Google Patents. (n.d.). CN104211634A - Synthetic method of 2-bromocarbazole.
-
ResearchGate. (2010). 1H-NMR spectrum of carbazole. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). Tuning the performances of perovskite solar cells using effective organic molecular hole-transporting materials: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sustainable Energy & Fuels. (2021). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Retrieved from [Link]
-
MDPI. (2022). Enhanced Performance of Inverted Perovskite Solar Cells Employing NiOx and Cu-Doped NiOx Nanoparticle Hole Transport Layers. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
ResearchGate. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. Retrieved from [Link]
Sources
- 1. Frontiers | Tuning the performances of perovskite solar cells using effective organic molecular hole-transporting materials: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Bromo-9-n-octyl-9H-carbazole in Organic Photovoltaics
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2-Bromo-9-n-octyl-9H-carbazole in the field of organic photovoltaics (OPVs). It delves into the synthesis, purification, and characterization of this key building block, and provides detailed protocols for its utilization in the fabrication of high-performance OPV devices. The causality behind experimental choices is explained to provide a deeper understanding of the processes involved. This guide is intended to be a self-validating system, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Carbazole Derivatives in OPVs
Carbazole-based materials have emerged as a highly promising class of organic semiconductors for OPV applications.[1][2] Their inherent advantages, including excellent thermal stability, high hole mobility, and the ability to be chemically modified to tune their optoelectronic properties, make them ideal candidates for the active layer in solar cells.[2] The p-π conjugation of the lone pair of electrons on the nitrogen atom gives carbazole a strong electron-donating character and allows for the tuning of the Highest Occupied Molecular Orbital (HOMO) levels, which is crucial for optimizing the open-circuit voltage (VOC) in OPV devices.[2]
This compound is a particularly important derivative. The introduction of an n-octyl chain at the 9-position significantly enhances the solubility of the molecule in common organic solvents, a critical factor for solution-based processing techniques used in the fabrication of large-area and flexible OPV devices.[3] Furthermore, the bromine atom at the 2-position provides a reactive site for facile C-C bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the synthesis of a wide array of conjugated polymers and small molecules with extended π-conjugation, which is essential for efficient light absorption and charge transport.[2]
This guide will provide detailed methodologies for leveraging the unique properties of this compound to develop advanced OPV materials and devices.
Synthesis and Characterization of this compound
The synthesis of high-purity this compound is the foundational step for its successful application in OPVs. The following protocol is a well-established and reliable method.
2.1. Synthetic Workflow Diagram
Figure 1: General synthetic scheme for this compound.
2.2. Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 9-n-octyl-9H-carbazole
-
Reaction Setup: To a solution of 9H-carbazole (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2-3 equivalents) as the base.
-
Alkylation: Add 1-bromooctane (1.2-1.5 equivalents) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol or hexane) to yield pure 9-n-octyl-9H-carbazole.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized 9-n-octyl-9H-carbazole (1 equivalent) in DMF in a flask protected from light.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then purify by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain the pure this compound as a white to light yellow solid.[6]
2.3. Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the carbazole core and the aliphatic protons of the n-octyl chain. The integration of these peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum will confirm the presence of all carbon atoms in the molecule, including the aromatic and aliphatic carbons.[7] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₂₀H₂₄BrN, MW: 358.32 g/mol ).[8] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.[7] |
| Melting Point | The melting point should be sharp and consistent with literature values (typically around 44-48 °C).[6] |
Application in OPV Device Fabrication: A Gateway to High-Efficiency Polymers
This compound is a versatile building block for creating donor-acceptor (D-A) conjugated polymers, which are central to high-performance bulk heterojunction (BHJ) OPVs.[2] The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the polymerization with various electron-accepting comonomers.[4][5]
3.1. Polymerization via Suzuki-Miyaura Coupling: A Protocol
This protocol outlines the synthesis of a D-A copolymer using this compound as the donor monomer.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-n-octyl-9H-carbazole (or a similar diboronic ester derivative of the donor)
-
A dibrominated electron-accepting comonomer (e.g., a derivative of benzothiadiazole, diketopyrrolopyrrole, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)[9]
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, THF, or a mixture)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
3.2. Polymerization Workflow Diagram
Figure 2: Workflow for the synthesis of a D-A polymer using Suzuki coupling.
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the carbazole diboronic ester monomer (1 equivalent), the dibrominated acceptor monomer (1 equivalent), the palladium catalyst (1-5 mol%), and the solvent.
-
Degassing: Degas the mixture by several freeze-pump-thaw cycles.
-
Reaction Initiation: Add the degassed aqueous base solution to the reaction mixture.
-
Polymerization: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. The polymerization progress can be monitored by the increasing viscosity of the solution. The reaction is usually complete within 24-72 hours.
-
End-capping: To control the molecular weight and terminate the polymer chains, add a monofunctional reagent (e.g., bromobenzene or phenylboronic acid) and stir for a few more hours.
-
Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.
OPV Device Fabrication and Performance
The synthesized carbazole-based polymer can then be used as the electron donor material in the active layer of a bulk heterojunction OPV device.
4.1. OPV Device Architecture
A typical OPV device has a layered structure.
Figure 3: A standard architecture for an organic photovoltaic device.
4.2. Device Fabrication Protocol
-
Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
HTL Deposition: Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate and anneal according to the manufacturer's protocol.
-
Active Layer Preparation: Prepare a solution of the synthesized carbazole polymer and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene).
-
Active Layer Deposition: Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a glovebox). The thickness of this layer is critical and is typically in the range of 80-200 nm.
-
Thermal Annealing (Optional): Anneal the active layer at a specific temperature to optimize the morphology and improve device performance.
-
ETL and Cathode Deposition: Deposit an electron transport layer (ETL) (optional, depending on the device architecture) and then the top metal electrode (e.g., Ca/Al or LiF/Al) by thermal evaporation under high vacuum.
4.3. Performance Metrics of Carbazole-Based OPVs
The performance of the fabricated OPV devices should be characterized under standard testing conditions (e.g., AM1.5G illumination at 100 mW/cm²). Carbazole-based polymers have been instrumental in achieving high power conversion efficiencies (PCEs). For instance, donor-acceptor copolymers containing 2,7-carbazole units have led to devices with PCEs exceeding 6%, with theoretical efficiencies projected to be even higher.[1] More recent advancements with carbazole-based self-assembled monolayers as hole-extracting interlayers have resulted in OPVs with PCEs reaching up to 18.9%.[10]
| Parameter | Description | Typical Range for Carbazole-based OPVs |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | 5% - 19% |
| Open-Circuit Voltage (VOC) | The maximum voltage available from a solar cell when no current is flowing. | 0.6 V - 1.0 V |
| Short-Circuit Current Density (JSC) | The maximum current density that can be drawn from the solar cell. | 10 mA/cm² - 25 mA/cm² |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | 60% - 80% |
Conclusion and Future Outlook
This compound is a cornerstone material in the advancement of organic photovoltaics. Its synthetic accessibility, combined with the favorable electronic properties of the carbazole moiety and the processability afforded by the octyl chain, makes it an invaluable building block for a diverse range of high-performance photoactive materials. The protocols and insights provided in this guide are intended to empower researchers to reliably synthesize this key intermediate and effectively integrate it into the development of next-generation organic solar cells. The continued exploration of novel acceptor units to be copolymerized with carbazole derivatives, along with innovations in device architecture and processing, promises to further elevate the performance of OPV technology, bringing it closer to widespread commercialization.
References
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Gagnon, E., N. Blouin, and M. Leclerc. "2,7-Dibromo-9-octyl-9H-carbazole." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, pp. o2147. [Link]
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Grimsdale, A. C., and K. Müllen. "Carbazole-based polymers for organic photovoltaic devices." Chemical Society Reviews, vol. 39, no. 5, 2010, pp. 1737-1747. [Link]
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Li, J., et al. "Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study." Molecules, vol. 28, no. 1, 2022, p. 1. [Link]
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Lee, J., et al. "18.9% Efficient Organic Solar Cells Based on n-Doped Bulk-Heterojunction and Halogen-Substituted Self-Assembled Monolayers as Hole Extracting Interlayers." Advanced Energy Materials, vol. 11, no. 42, 2021, p. 2102149. [Link]
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Amerigo Scientific. "this compound, 98%." AmerigoScientific.com. [Link]
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Li, Y., and Z. Bo. "New Chemistry for Organic Photovoltaic Materials." Royal Society of Chemistry, 2015. [Link]
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Gagnon, E., et al. "2,7-Dibromo-9-octyl-9H-carbazole." PubMed, National Center for Biotechnology Information, 22 Oct. 2008. [Link]
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Chen, K.-H., et al. "Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices." Polymers, vol. 12, no. 1, 2020, p. 195. [Link]
-
Ulum, M. S. "Improving nanoparticle organic photovoltaic device performance." Open Research Newcastle, 2025. [Link]
-
Ramirez, A., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, vol. 14, no. 39, 2024, pp. 28414-28418. [Link]
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Li, G., et al. "Towards High Performance Organic Photovoltaic Cells: A Review of Recent Development in Organic Photovoltaics." Polymers, vol. 7, no. 12, 2015, pp. 2675-2704. [Link]
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Iqbal, J., et al. "Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics." ResearchGate, 2020. [Link]
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Ramirez, A., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Publishing, 2024. [Link]
-
Motsamai, T., et al. "2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole." Molbank, vol. 2023, no. 1, 2023, p. M1565. [Link]
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Li, Z., et al. "Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer." Polymers, vol. 15, no. 16, 2023, p. 3357. [Link]
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Application Notes and Protocols for Thin-Film Deposition of 2-Bromo-9-n-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the thin-film deposition of 2-Bromo-9-n-octyl-9H-carbazole, a promising organic semiconductor for various electronic and optoelectronic applications. This document offers detailed protocols for common deposition techniques, an in-depth discussion of the underlying scientific principles, and guidelines for film characterization.
Introduction to this compound
This compound is a carbazole derivative functionalized with a bromine atom and an n-octyl chain. The carbazole core is known for its excellent hole-transporting properties and high thermal stability, making it a staple in organic electronics.[1] The introduction of an n-octyl chain enhances solubility in common organic solvents, facilitating solution-based processing techniques for thin-film fabrication.[2] The bromine atom provides a reactive site for further molecular engineering through cross-coupling reactions, allowing for the synthesis of more complex organic semiconducting materials.[3] These characteristics make this compound a versatile building block for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[4]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 1356465-23-0 | [5] |
| Molecular Formula | C₂₀H₂₄BrN | [5] |
| Molecular Weight | 358.32 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [5] |
| Purity | >98.0% (GC) | [5] |
| Melting Point | 44.0 to 48.0 °C | [5] |
Synthesis of this compound
A common route for the synthesis of this compound involves the N-alkylation of 2-bromocarbazole. The following is a general protocol adapted from established procedures for similar carbazole derivatives.[6]
Reaction Scheme:
A simplified schematic of the N-alkylation reaction.
Materials:
-
2-Bromocarbazole
-
1-Bromooctane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Protocol:
-
To a solution of 2-bromocarbazole in anhydrous DMF, add a suitable base such as potassium hydroxide or sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time (e.g., 1-2 hours) to allow for the deprotonation of the carbazole nitrogen.
-
Slowly add 1-bromooctane to the reaction mixture.
-
Heat the reaction to a specific temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Thin-Film Deposition Techniques
The quality of the deposited thin film is paramount for the performance of organic electronic devices. Both solution-based and vacuum-based deposition techniques can be employed for this compound.
Spin Coating: A Solution-Based Approach
Spin coating is a widely used technique for fabricating uniform thin films from solution.[7] The final film thickness is determined by the solution concentration, solvent volatility, and the spin speed.[1]
Workflow for the spin coating process.
Protocol for Spin Coating:
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) by sequential ultrasonication in a series of solvents such as deionized water with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with UV-ozone or an oxygen plasma to enhance surface wettability.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a specific concentration (e.g., 5-20 mg/mL). The concentration will directly influence the final film thickness.[8]
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Initiate the spin coating program. A two-step process is often effective: a low spin speed (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a higher spin speed (e.g., 2000-5000 rpm) for 30-60 seconds to achieve the desired thickness.[9]
-
-
Annealing:
Influence of Spin Coating Parameters on Film Properties:
| Parameter | Effect on Film Thickness | Effect on Film Morphology |
| Solution Concentration | Increases with increasing concentration | Higher concentrations can lead to aggregation and increased roughness.[5] |
| Spin Speed | Decreases with increasing spin speed | Higher speeds can improve uniformity but may induce stress. |
| Solvent Volatility | Higher volatility can lead to thinner films and faster drying. | Rapid drying can sometimes result in less ordered films.[4] |
| Annealing Temperature | Minimal direct effect on thickness | Can promote crystallization and reduce surface roughness.[10] |
Thermal Evaporation: A Vacuum-Based Approach
Thermal evaporation is a physical vapor deposition technique that involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film. This method is particularly suitable for small molecules and can produce very pure and uniform films.
Workflow for the thermal evaporation process.
Protocol for Thermal Evaporation:
-
Substrate and Chamber Preparation:
-
Clean the substrate as described in the spin coating protocol.
-
Load the cleaned substrate into the substrate holder in the thermal evaporation chamber.
-
Load a small amount of this compound powder into a suitable evaporation source (e.g., a tantalum or tungsten boat).
-
-
Deposition:
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Gradually increase the current to the evaporation source to heat the material. The evaporation temperature will depend on the material's properties, but for many carbazole derivatives, a source temperature in the range of 150-250 °C is a good starting point.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-1 Å/s.
-
Once the desired thickness is achieved, close the shutter and ramp down the source current.
-
-
Post-Deposition:
-
Allow the substrate to cool to room temperature before venting the chamber.
-
Influence of Thermal Evaporation Parameters on Film Properties:
| Parameter | Effect on Film Morphology | Effect on Film Crystallinity |
| Deposition Rate | Lower rates often lead to smoother films with larger grain sizes.[12] | Slower deposition can allow for better molecular ordering. |
| Substrate Temperature | Higher temperatures can increase molecular mobility, leading to larger grains but potentially rougher films. | Can promote the growth of more crystalline films. |
| Vacuum Level | A higher vacuum reduces the incorporation of impurities into the film. | Better vacuum generally leads to higher quality, more ordered films. |
Characterization of Thin Films
A suite of characterization techniques should be employed to evaluate the quality and properties of the deposited this compound thin films.
Common Characterization Techniques:
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of the film's surface topography, allowing for the determination of surface roughness and grain size.[13] |
| UV-Visible (UV-Vis) Spectroscopy | Used to determine the optical properties of the film, such as the absorption and transmission spectra, from which the optical bandgap can be calculated.[14] |
| X-ray Diffraction (XRD) | Provides information about the crystal structure and orientation of the molecules within the film.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to confirm the chemical identity and purity of the deposited material. |
Expected Characterization Results:
-
AFM: Spin-coated films may exhibit a smooth, amorphous morphology, while thermally evaporated films can show more defined crystalline domains. The surface roughness is a critical parameter for device performance.
-
UV-Vis: The absorption spectrum of this compound in a thin film is expected to show characteristic peaks corresponding to the π-π* transitions of the carbazole core.
-
XRD: For crystalline films, XRD patterns will reveal diffraction peaks corresponding to the lattice planes of the material, providing insights into the molecular packing. Amorphous films will show a broad, featureless pattern.[15]
Conclusion
The successful deposition of high-quality thin films of this compound is a critical step in the fabrication of high-performance organic electronic devices. Both spin coating and thermal evaporation are viable techniques, with the choice depending on the desired film properties and available equipment. Careful control of deposition parameters is essential to achieve the desired film morphology, crystallinity, and ultimately, device performance. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and scientists working with this promising organic semiconductor.
References
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Gagnon, E., & Wuest, J. D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]
- Shivaraj, B. W., et al. (2013). Investigation of Influence of Spin Coating Parameters on the Morphology of ZnO Thin Films by Taguchi Method.
-
Knötig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Molecules, 29(8), 1735. [Link]
-
Tautz, R., et al. (2012). Carbazole and Fluorene Derivatives as Hole-Transporting and Emitting Materials in Organic Light-Emitting Diodes and as Sensitizers in Dye-Sensitized Solar Cells. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2080. [Link]
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Panzer, F., et al. (2024). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C, 12(15), 5038-5046. [Link]
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Mantarci, A. (2021). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1131-1140. [Link]
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-
Mughal, M. A. (2015). Re: What is the effect of post annealing on thin film? ResearchGate. [Link]
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da Silva, T. M., et al. (2023). Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids. Coatings, 13(7), 1251. [Link]
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Juskowiak, B., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 974. [Link]
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Al-Abady, M. J. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. Crystals, 12(9), 1279. [Link]
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Application Notes and Protocols for the Characterization of 2-Bromo-9-n-octyl-9H-carbazole Based Devices
Abstract
This comprehensive technical guide provides researchers, scientists, and professionals in drug development and organic electronics with detailed application notes and protocols for the characterization of devices incorporating 2-Bromo-9-n-octyl-9H-carbazole. This carbazole derivative is a versatile building block for a variety of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, primarily utilized for its excellent hole-transporting properties and thermal stability.[1][2] This guide will delve into the fundamental properties of this compound, followed by meticulous, step-by-step protocols for the fabrication of thin-film devices and their subsequent characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-property relationships that govern device performance.
Introduction to this compound
This compound is a functionalized carbazole molecule featuring a bromine atom at the 2-position and an n-octyl chain attached to the nitrogen atom of the carbazole core.[3] The carbazole moiety is well-known for its electron-rich nature and high thermal and electrochemical stability, making it an excellent candidate for hole-transporting materials (HTMs) in electronic devices.[2] The introduction of an n-octyl chain enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing techniques like spin-coating.[4] The bromine atom serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex molecular structures with tailored optoelectronic properties.[5]
Carbazole derivatives are integral components in the architecture of high-performance OLEDs and perovskite solar cells.[1][6] In these devices, they can function as a hole-transporting layer (HTL), a host material for phosphorescent emitters, or as a building block for more complex organic semiconductors.[1][7] The primary role of an HTL is to facilitate the efficient transport of holes from the anode to the emissive layer (in OLEDs) or the perovskite absorber layer (in solar cells) while blocking the transport of electrons.[8] This charge management is critical for achieving high device efficiency and stability.
Material Properties and Characterization
A thorough understanding of the material's fundamental properties is paramount for designing and fabricating efficient devices. This section outlines the key properties of this compound and the experimental protocols to determine them.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1356465-23-0 | [3] |
| Molecular Formula | C₂₀H₂₄BrN | [3] |
| Molecular Weight | 358.32 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [9] |
| Purity | >98.0% (GC) | [9] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Electrochemical Properties: Determining HOMO/LUMO Energy Levels
Causality: Cyclic voltammetry is an electrochemical technique that probes the redox behavior of a molecule. The onset of the first oxidation and reduction potentials can be correlated to the HOMO and LUMO energy levels, respectively.[11][12] This information is vital for ensuring proper energy level alignment with adjacent layers in a device to minimize energy barriers for charge transport.
Protocol for Cyclic Voltammetry:
-
Solution Preparation:
-
Prepare a ~1 mM solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram at a scan rate of 50-100 mV/s.
-
After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined energy level of -4.8 eV relative to the vacuum level.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the cyclic voltammogram of this compound.
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be calculated as E_g = LUMO - HOMO.
-
Note: For many carbazole derivatives, the reduction potential is often outside the solvent's electrochemical window, making the direct determination of the LUMO level challenging. In such cases, the LUMO can be estimated from the HOMO level and the optical band gap (determined from UV-Vis spectroscopy).
Optical Properties: UV-Vis and Photoluminescence Spectroscopy
Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and allows for the determination of the optical band gap.[1] Photoluminescence (PL) spectroscopy reveals the emissive properties of the material, which is particularly important if it is to be used in an emissive layer of an OLED.[1]
Protocol for Thin Film Characterization:
-
Thin Film Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.
-
Clean a quartz substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Deposit a thin film of the material onto the quartz substrate using spin-coating. Typical parameters are a spin speed of 2000-4000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at 80-100°C for 10-15 minutes to remove residual solvent.
-
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the thin film using a UV-Vis spectrophotometer.
-
Determine the absorption edge (λ_edge) from the spectrum.
-
Calculate the optical band gap (E_g_opt) using the Tauc plot method or the equation: E_g_opt (eV) = 1240 / λ_edge (nm) .
-
-
Photoluminescence Spectroscopy:
-
Excite the thin film with a UV light source at a wavelength where the material shows strong absorption.
-
Record the emission spectrum using a spectrofluorometer. This will provide the peak emission wavelength and information about the color purity.
-
Device Fabrication Protocols
This section provides detailed protocols for the fabrication of OLEDs and perovskite solar cells using this compound as a hole-transporting layer.
Organic Light-Emitting Diode (OLED) Fabrication
Causality: The following protocol describes the fabrication of a solution-processed OLED. The device architecture is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer, leading to light emission. This compound serves as the HTL to ensure efficient hole transport from the anode.
Device Architecture and Workflow:
Caption: OLED device architecture and fabrication workflow.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to improve the work function and wettability of the ITO surface.
-
-
Hole Injection Layer (HIL) Deposition:
-
A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the ITO substrate at 3000-4000 rpm for 40 seconds.
-
The substrates are then annealed at 120-140°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in chlorobenzene (5 mg/mL).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer at 2500 rpm for 30 seconds.
-
Anneal the substrates at 90°C for 10 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., a host-dopant system) in a suitable solvent.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrates according to the emissive material's specifications.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., 20-40 nm of TPBi), EIL (e.g., 1 nm of LiF), and the metal cathode (e.g., 100 nm of Al).
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass lid in a nitrogen atmosphere to protect them from oxygen and moisture.
-
Perovskite Solar Cell Fabrication
Causality: This protocol outlines the fabrication of an n-i-p planar heterojunction perovskite solar cell where this compound acts as the HTL. The energy level alignment between the perovskite absorber and the HTL is crucial for efficient hole extraction and to prevent charge recombination at the interface, thereby maximizing the power conversion efficiency (PCE).[6]
Device Architecture and Energy Level Diagram:
Caption: Perovskite solar cell structure and illustrative energy level diagram.
Step-by-Step Protocol:
-
Substrate and ETL Preparation:
-
Clean FTO-coated glass substrates as described for OLEDs.
-
Deposit an electron transport layer (e.g., a compact layer of SnO₂ or TiO₂) by spin-coating a precursor solution followed by annealing at high temperature (e.g., 150-500°C depending on the material).
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite in a DMF:DMSO solvent mixture).
-
In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the ETL. A two-step spin-coating process is often employed (e.g., a low speed for spreading followed by a high speed for thinning).
-
During the high-speed step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at approximately 100°C for 10-60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in chlorobenzene (10 mg/mL). Often, additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are included to improve conductivity and device performance.
-
Spin-coat the HTL solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.
-
-
Metal Contact Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the back metal contact (e.g., 80-100 nm of gold or silver).
-
-
Device Characterization:
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Key performance parameters such as open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
-
Data Presentation and Analysis
For a systematic evaluation and comparison of device performance, it is essential to present the collected data in a clear and organized manner.
Tabulated Device Performance Metrics
OLED Performance:
| Device Configuration | HTL | EML | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE (x, y) |
| Example 1 | This compound | Blue Emitter | Data | Data | Data | Data | Data |
| Example 2 | This compound | Green Emitter | Data | Data | Data | Data | Data |
Perovskite Solar Cell Performance:
| Device Configuration | HTL | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
| Example 1 | This compound | Data | Data | Data | Data |
| Control Device | spiro-OMeTAD | Data | Data | Data | Data |
Note: The "Data" fields should be populated with experimentally obtained values.
Conclusion
This application note has provided a detailed guide to the characterization of devices based on this compound. By following the outlined protocols for material characterization and device fabrication, researchers can systematically investigate the potential of this versatile carbazole derivative in OLED and perovskite solar cell applications. The emphasis on understanding the causality behind each experimental step aims to empower researchers to not only replicate these procedures but also to rationally design and optimize future generations of organic electronic devices.
References
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Asiri, A. M., Khan, S. A., El-Hallag, I. S., & Ibrahim, S. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. [Link]
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels. [Link]
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Gagnon, E., & Leclerc, M. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2147. [Link]
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UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (2023). MDPI. [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution-deconvolution Transforms. (n.d.). ResearchGate. [Link]
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This compound, 98%. (n.d.). Amerigo Scientific. [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). MDPI. [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. [Link]
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HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). (n.d.). ResearchGate. [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. (2023). Journal of Materials Chemistry A. [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. (2023). ResearchGate. [Link]
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Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020). OSTI.gov. [Link]
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14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015). Chemical Communications. [Link]
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The calculated HOMO and LUMO energy levels for various carbazole-based molecules. (n.d.). ResearchGate. [Link]
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Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. (2022). Nature Communications. [Link]
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High Power-Conversion Efficiency of Lead-Free Perovskite Solar Cells: A Theoretical Investigation. (2022). MDPI. [Link]
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Physical Properties of Carbazole-Based Hole Transport Layers Thin films. (2023). Sciforum. [Link]
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N2-(7-Bromo-9-butyl-9H-carbazol-2-yl)-9,9-diethyl-N2,N7,N7-triphenyl-9H-fluorene-2,7-diamine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o860. [Link]
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Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020). ACS Applied Energy Materials. [Link]
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Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells. (2023). ResearchGate. [Link]
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FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/FABRICATION-OF-ORGANIC-LIGHT-EMITTING-DIODES-(-FOR-Salleh/6817d23a46580f5550d5364177265a940409a84a]([Link]
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Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). MDPI. [Link]
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Summary of the OLED performance parameters. (n.d.). ResearchGate. [Link]
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HOMO and LUMO. (n.d.). Wikipedia. [Link]
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Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2024). MDPI. [Link]
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Two-Dimensional Perovskite Solar Cells with 14.1% Power Conversion Efficiency and 0.68% External Radiative Efficiency. (2018). CityU Scholars. [Link]
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Four-Terminal All-Perovskite Tandem Solar Cells Achieving Power Conversion Efficiencies Exceeding 23%. (2018). OSTI.GOV. [Link]
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Breakthrough in tin-based perovskite solar cells achieves 11 percent power conversion efficiency. (2024). Phys.org. [Link]
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Fluorescence and UV/VIS absorption spectroscopy studies on polymer blend films for photovoltaics. (n.d.). ResearchGate. [Link]
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UV/vis absorption spectra of 2 c/3 d/4 d and corresponding diphenanthrenes. (n.d.). ResearchGate. [Link]
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Electroluminiscence spectra of OLEDs based on (a) carbazole compounds... (n.d.). ResearchGate. [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). ResearchGate. [Link]
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Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. (2024). RSC Publishing. [Link]
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Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2024). ACS Omega. [Link]
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Application Note: 2-Bromo-9-n-octyl-9H-carbazole as a Foundational Precursor for High-Performance Conjugated Polymers
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of 2-Bromo-9-n-octyl-9H-carbazole in the synthesis of advanced conjugated polymers. Carbazole-based materials are integral to the field of organic electronics, offering exceptional hole-transporting properties, high thermal stability, and strong luminescence.[1][2] This guide details the significance of the 2,7-carbazole linkage, provides protocols for key polymerization reactions, and explains the underlying chemical principles that govern these transformations.
Introduction: The Strategic Importance of 2,7-Linked Polycarbazoles
The carbazole heterocycle is a cornerstone building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4] The connectivity of the carbazole units within a polymer backbone critically dictates the material's electronic properties. While 3,6-linked polycarbazoles have been studied, they often result in materials with limited electron conjugation.[1][5]
The development of synthetic routes to 2,7-dihalocarbazole derivatives revolutionized the field, enabling the creation of linear, highly conjugated polymers.[1] This specific linkage minimizes steric hindrance between adjacent monomer units, leading to a more planar polymer backbone, extended π-conjugation, and consequently, lower energy band gaps—properties that are highly desirable for efficient charge transport and light emission.[5]
This compound (and its more common 2,7-dibromo analogue) is a pivotal monomer in this context for two primary reasons:
-
The N-octyl Chain: The long alkyl chain appended to the nitrogen atom is not electronically active but is crucial for ensuring solubility of the monomer and the final polymer in common organic solvents.[3] This is vital for solution-based processing techniques used in device fabrication.[3]
-
The Bromo Substituent(s): The bromine atoms at the 2- and 7-positions are versatile reactive handles, enabling a variety of powerful cross-coupling reactions to form the polymer chain.[3]
This guide will focus on the practical application of this monomer in three robust polymerization methodologies: Suzuki-Miyaura Polycondensation, Buchwald-Hartwig Amination, and Grignard Metathesis (GRIM) Polymerization.
Monomer Specifications and Safe Handling
Before proceeding with any synthesis, it is imperative to understand the properties and safety requirements of the precursor.
| Property | Value | Reference |
| CAS Number | 1356465-23-0 | [6] |
| Molecular Formula | C₂₀H₂₄BrN | [6] |
| Molecular Weight | 358.32 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 44.0 - 48.0 °C | |
| Purity | >98.0% (GC) | [6] |
Storage and Handling:
-
Store sealed in a dry, cool (<15°C), and dark environment to prevent degradation.[6]
-
Hazard Information: The compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[6]
-
Precautionary Measures: Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete details.
Experimental Protocols for Polymer Synthesis
The following sections provide detailed, step-by-step protocols for polymerizing carbazole-based monomers derived from this compound. The precursor for these polymerizations is typically the 2,7-dibromo-9-n-octyl-9H-carbazole, which is synthesized from the corresponding 2-nitrobiphenyl derivative.[7][8]
Protocol 1: Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its tolerance of diverse functional groups and relatively mild reaction conditions. In polymerization, it is used to couple an aryl dihalide with an aryl diboronic acid or ester.[9] This protocol describes the synthesis of a poly(2,7-carbazole) copolymer.
Causality and Mechanism: The reaction proceeds via a palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond of the carbazole monomer, (2) Transmetalation , where the boronic ester group is transferred to the palladium center from the comonomer, displacing a halide, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is essential for activating the boronic acid/ester for the transmetalation step.
Caption: Catalytic cycle of Suzuki-Miyaura polycondensation.
Step-by-Step Protocol:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9-n-octyl-9H-carbazole (1.0 mmol), the desired aryl diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and add 5 mL (10 mmol) to the reaction mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst. After the final thaw, backfill the flask with argon or nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48-72 hours. The progress can be monitored by taking small aliquots and analyzing them via GPC.
-
Work-up and Precipitation: Cool the reaction to room temperature. Dilute with toluene and pour the mixture into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction, sequentially washing with methanol, acetone, and hexane. The pure polymer is then extracted using a good solvent like chloroform or tetrahydrofuran (THF).
-
Final Step: Precipitate the purified polymer from the chloroform/THF solution into methanol again. Collect the fibrous solid by filtration and dry under vacuum at 40-50 °C overnight.
Protocol 2: Buchwald-Hartwig Amination Polymerization
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] It is particularly useful for creating copolymers where carbazole units are linked by nitrogen atoms, which can significantly alter the electronic properties of the resulting material.[11][12]
Causality and Mechanism: This palladium-catalyzed reaction couples an aryl halide with an amine.[10] The catalytic cycle is similar to Suzuki coupling but involves an amine instead of an organoboron compound. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile for the transmetalation-like step (often termed σ-bond metathesis or reductive elimination from a palladium amide intermediate). Bulky electron-rich phosphine ligands are critical for promoting the reductive elimination of the C-N bond.[11]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reagent Preparation (Glovebox): Inside an inert atmosphere glovebox, add to a Schlenk tube: 2,7-dibromo-9-n-octyl-9H-carbazole (1.0 mmol), an aromatic diamine comonomer (e.g., 1,4-phenylenediamine) (1.0 mmol), sodium tert-butoxide (NaOtBu) (2.2 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (20 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Dissolve the crude product in a minimal amount of THF or chloroform and precipitate it into a large volume of stirring methanol or hexane.
-
Final Step: Collect the polymer by filtration and dry it under high vacuum at 50 °C for at least 24 hours.
Protocol 3: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a chain-growth condensation polymerization that allows for the synthesis of highly regioregular conjugated polymers with controlled molecular weights.[13][14] It is particularly effective for thiophene-based polymers but can be adapted for carbazole monomers.[13]
Causality and Mechanism: The process begins with the conversion of the dibromo-carbazole monomer into a mono-Grignard reagent using an alkyl Grignard reagent (e.g., i-PrMgCl). This is a halogen-metal exchange. A nickel catalyst, such as Ni(dppp)Cl₂, then initiates a catalyst-transfer polycondensation. The catalyst "walks" along the growing polymer chain, adding one monomer unit at a time, which is characteristic of a chain-growth mechanism. This control often leads to polymers with lower polydispersity compared to step-growth methods.[13]
Caption: Workflow for GRIM polymerization of poly(2,7-carbazole).
Step-by-Step Protocol:
-
Monomer Preparation: In a flame-dried Schlenk flask under argon, dissolve 2,7-dibromo-9-n-octyl-9H-carbazole (1.0 mmol) in anhydrous THF (10 mL).
-
Grignard Reagent Formation: Cool the solution to 0 °C. Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF) (1.05 mmol) dropwise. Stir the mixture at room temperature for 2 hours to ensure complete mono-Grignard formation.
-
Initiation of Polymerization: In a separate flask, suspend [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.02 mmol, 2 mol%) in anhydrous THF (5 mL) and stir for 10 minutes. Transfer the monomer-Grignard solution to the catalyst suspension via cannula.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours. The solution will typically become darker and more viscous as the polymer grows.
-
Termination: Quench the reaction by slowly pouring the mixture into a beaker containing methanol (100 mL) and concentrated hydrochloric acid (5 mL).
-
Purification: Stir the quenched mixture for 1 hour, then collect the precipitated polymer by filtration. Wash the solid thoroughly with methanol.
-
Final Step: Purify the polymer via Soxhlet extraction as described in the Suzuki protocol. Dry the final product under high vacuum.
Comparative Summary and Polymer Characterization
The choice of polymerization method depends on the desired polymer architecture, molecular weight, and the availability of comonomers.
| Polymerization Method | Typical Comonomer | Catalyst System | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Aryl diboronic acid/ester | Pd(0) / Aqueous Base | High functional group tolerance; commercially available catalysts and comonomers. | Catalyst removal can be difficult; requires strict anaerobic conditions. |
| Buchwald-Hartwig | Diamine | Pd(0) / Phosphine Ligand / Strong Base | Allows for C-N linkages in the backbone, tuning electronic properties. | Requires very strong base; sensitive to air and moisture; ligand cost. |
| GRIM | None (Homopolymerization) | Ni(II) / Grignard Reagent | Chain-growth mechanism allows for controlled molecular weight and low PDI; high regioregularity. | Limited functional group tolerance due to reactive Grignard reagent. |
Polymer Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
-
Structural Verification: Confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optical Properties: The onset of UV-Visible absorption is used to calculate the optical band gap, a critical parameter for electronic device performance.
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[15]
References
-
Gravel, M., & Leclerc, M. (2009). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2147. [Link]
-
López-López, J. L., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Materials, 13(19), 4338. [Link]
-
Oshiro, K., et al. (2015). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 7(10), 2003-2017. [Link]
-
CMIC. (n.d.). The Role of Carbazole Derivatives in Organic Electronics. CMIChem. [Link]
-
Amerigo Scientific. (n.d.). This compound, 98%. Amerigo Scientific. [Link]
-
ResearchGate. (2025). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]
-
Leone, A. K., & McNeil, A. J. (2016). Grignard Metathesis Method (GRIM): Toward a Universal Method for the Synthesis of Conjugated Polymers. Macromolecules, 49(10), 3929-3940. [Link]
-
Gligorich, K. M., & Toste, F. D. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Communications, (28), 2841-2851. [Link]
-
Skuodis, E., et al. (2020). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 25(23), 5585. [Link]
-
da Silva, F. C., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Materials, 15(15), 5343. [Link]
-
Mallick, S., et al. (2018). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. The Journal of Organic Chemistry, 83(24), 15067-15076. [Link]
-
ResearchGate. (n.d.). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
ResearchGate. (2025). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). ResearchGate. [Link]
-
ResearchGate. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. [Link]
-
Liu, Y., et al. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Polymers, 13(9), 1481. [Link]
-
Royal Society of Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry. [Link]
-
National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]
-
Dialnet. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Dialnet. [Link]
Sources
- 1. Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]
- 6. This compound, 98% - Amerigo Scientific [amerigoscientific.com]
- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-9-n-octyl-9H-carbazole
Welcome to the technical support center for the synthesis of 2-Bromo-9-n-octyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary routes, each with its own set of potential side reactions and purification challenges. The choice of route often depends on the availability of starting materials and the desired purity of the final product.
-
Route A: N-alkylation of 2-bromocarbazole with 1-bromooctane.
-
Route B: Bromination of 9-n-octyl-9H-carbazole.
This guide will provide troubleshooting for both pathways.
II. Troubleshooting Guide: Route A - N-Alkylation of 2-Bromocarbazole
This route begins with the commercially available 2-bromocarbazole, which is then N-alkylated.
Diagram: N-Alkylation Workflow and Common Issues
Caption: Workflow for N-alkylation of 2-bromocarbazole and common troubleshooting points.
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: My N-alkylation reaction of 2-bromocarbazole is not proceeding, or the yield is very low. What are the likely causes?
A1: Low or no conversion in the N-alkylation of 2-bromocarbazole is a common issue. Several factors can contribute to this:
-
Insufficiently Strong Base: The acidity of the carbazole N-H proton requires a sufficiently strong base for deprotonation. While potassium carbonate (K2CO3) may work in some cases, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often more effective.[1]
-
Presence of Water: Water will quench strong bases like NaH and can also hydrolyze the alkyl halide. It is crucial to use anhydrous solvents and dry glassware. Consider drying your solvent over molecular sieves and ensuring your starting materials are free of moisture.[1]
-
Reaction Temperature: While some N-alkylations proceed at room temperature, heating may be necessary to drive the reaction to completion. A temperature range of 60-80°C is often employed.[1]
-
Choice of Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the carbazole anion and promote the SN2 reaction.[1]
Troubleshooting Steps:
-
Verify Base Strength and Quality: Use a fresh, high-quality strong base. If using NaH, ensure it is properly handled under an inert atmosphere.
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Consider adding molecular sieves to the reaction mixture.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC).
-
Solvent Screening: If the reaction still fails, consider switching to a different polar aprotic solvent.
Q2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are the possible side products?
A2: The formation of side products can complicate purification and reduce the yield of the desired product. The most common side products are:
-
Unreacted 2-bromocarbazole: This is often the major "impurity" if the reaction has not gone to completion.
-
Octene: This can form via an E2 elimination reaction of 1-bromooctane, especially with sterically hindered or strong, non-nucleophilic bases.
-
C-alkylated products: While N-alkylation is generally favored due to the higher acidity of the N-H proton, some C-alkylation on the carbazole ring can occur, particularly if the N-anion is sterically hindered or if the reaction is run at very high temperatures.
Identification and Mitigation:
-
Characterization: Use 1H NMR and mass spectrometry to identify the impurities. In the 1H NMR of the desired product, you will see characteristic signals for the octyl chain protons. C-alkylated isomers will have a different aromatic proton splitting pattern and will still show an N-H proton signal.
-
Minimizing Elimination: Use a strong, nucleophilic base and avoid excessively high temperatures.
-
Favoring N-alkylation: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the rate of N-alkylation.[2]
| Parameter | Recommendation for High N-Alkylation Selectivity | Rationale |
| Base | NaH, KOH | Sufficiently strong to deprotonate the carbazole N-H. |
| Solvent | Anhydrous DMF, THF, or DMSO | Polar aprotic solvents facilitate the SN2 reaction.[1] |
| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions. |
| Additives | Phase-transfer catalyst (e.g., TBAB) | Can improve reaction rate and selectivity.[2] |
III. Troubleshooting Guide: Route B - Bromination of 9-n-octyl-9H-carbazole
This route involves first synthesizing 9-n-octyl-9H-carbazole and then performing an electrophilic bromination.
Diagram: Bromination Pathway and Potential Side Reactions
Caption: Potential products from the bromination of 9-n-octyl-9H-carbazole.
Frequently Asked Questions (FAQs) for Bromination
Q1: My bromination of 9-n-octyl-9H-carbazole is producing a mixture of isomers. How can I improve the regioselectivity for the 2-position?
A1: Achieving high regioselectivity in the bromination of N-alkylated carbazoles can be challenging. The electron-donating nature of the nitrogen atom activates the aromatic rings towards electrophilic substitution, primarily at the 3, 6, 2, and 7 positions.
-
Reaction Conditions: The choice of solvent and temperature can influence the isomer distribution. Non-polar solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) are commonly used.[3] Running the reaction at a lower temperature may improve selectivity.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[3] The use of other brominating agents may alter the regioselectivity.
-
Stoichiometry: Carefully controlling the stoichiometry of NBS is critical. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will lead to polybromination.
Troubleshooting Steps:
-
Control Stoichiometry: Use 1.0-1.1 equivalents of NBS for monobromination.
-
Temperature Control: Perform the reaction at 0°C or room temperature and monitor its progress closely by TLC or GC-MS.
-
Solvent Effects: If isomer separation is difficult, consider screening different solvents.
Q2: I have significant amounts of di- and poly-brominated products. How can I avoid this?
A2: The formation of di- and poly-brominated species, such as 2,7-dibromo-9-n-octyl-9H-carbazole, is a common side reaction.[4] This occurs because the first bromine atom does not significantly deactivate the carbazole ring system to further electrophilic attack.
Mitigation Strategies:
-
Precise Stoichiometry: This is the most critical factor. Use no more than 1.1 equivalents of NBS.
-
Slow Addition: Add the NBS solution dropwise to the solution of 9-n-octyl-9H-carbazole at a low temperature to maintain a low concentration of the brominating agent in the reaction mixture.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination of the product.
IV. Purification and Characterization
Q1: How can I effectively purify this compound from its isomers and other impurities?
A1: Purification is a critical step to obtain the desired product with high purity.
-
Column Chromatography: This is the most effective method for separating the desired 2-bromo isomer from unreacted starting material, other monobromo isomers (like the 3-bromo), and dibromo products. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or hexane can be an effective purification method.[4]
Q2: What are the key analytical techniques and expected signals for confirming the structure of this compound?
A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
1H NMR Spectroscopy:
-
Aromatic Region: The protons on the brominated and non-brominated rings will show distinct splitting patterns. The proton ortho to the bromine atom will typically be a singlet or a doublet with a small coupling constant.
-
Aliphatic Region: The signals for the n-octyl chain will be present, with the methylene group attached to the nitrogen appearing as a triplet at around 4.1-4.3 ppm.
-
-
13C NMR Spectroscopy: The carbon atom attached to the bromine will show a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately equal intensity).
-
HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR technique can be particularly useful to distinguish between isomers, for example, by observing the correlation between the methylene protons of the octyl chain and the carbons of the carbazole core.[5]
V. Experimental Protocols
Protocol 1: N-Alkylation of 2-Bromocarbazole
-
To a solution of 2-bromocarbazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromooctane (1.2 eq) dropwise and heat the reaction mixture to 70°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Protocol 2: Bromination of 9-n-octyl-9H-carbazole
-
Dissolve 9-n-octyl-9H-carbazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of N-bromosuccinimide (1.05 eq) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate gradient) to isolate the 2-bromo isomer.
VI. References
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
-
Alam, S., & Keating, J. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2346-2357.
-
CN104211634A - Synthetic method of 2-bromocarbazole. (n.d.). Google Patents.
-
Ossila. (n.d.). 2-Bromo-9H-carbazole.
-
Adhikari, A. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate.
-
Bonesi, S. M., & Erra-Balsells, R. (2006). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Helvetica Chimica Acta, 89(6), 1146-1160.
-
Amerigo Scientific. (n.d.). This compound, 98%.
-
Sondhi, S. M., Jain, S., & Kumar, A. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Organic Preparations and Procedures International, 38(4), 341-346.
-
US20060217569A1 - Process for side-chain bromination of alkylbenzenes. (n.d.). Google Patents.
-
Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33857-33886.
-
TCI Chemicals. (n.d.). This compound.
-
Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Purification of 2-Bromo-9-n-octyl-9H-carbazole
Welcome to the technical support center for the purification of 2-Bromo-9-n-octyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in a highly pure form. High purity is paramount as even trace impurities can significantly impact the performance of downstream applications, particularly in the field of organic electronics such as OLEDs.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
The Importance of Purity in Carbazole Derivatives
Carbazole derivatives are foundational materials in the development of optoelectronic devices due to their excellent hole-transporting properties, thermal stability, and tunable electronic structure.[3][4] The performance of these devices, including their efficiency, color purity, and operational lifetime, is directly linked to the purity of the starting materials.[5]
Key Impacts of Impurities:
-
Isomeric Impurities: Isomers of carbazole, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole, can be present in commercial starting materials and can dramatically alter the photophysical properties of the final product, including its fluorescence and phosphorescence characteristics.[1]
-
Unreacted Starting Materials: Residual 2-bromocarbazole can act as a quenching site or a trap for charge carriers in an organic electronic device, leading to reduced efficiency. It can also interfere with subsequent polymerization reactions, leading to polymers with lower molecular weight and poorer performance.
-
Dibrominated Byproducts: The presence of dibrominated carbazole species can introduce unwanted electronic states and affect the charge transport properties of the material.[5]
-
Residual Catalysts: Trace amounts of metal catalysts (e.g., palladium from coupling reactions) can act as recombination centers for excitons, diminishing the light-emitting efficiency of OLEDs.
Therefore, a robust purification strategy is not just a procedural step but a critical factor in achieving desired material properties and device performance.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: After synthesis and initial work-up, my crude product is a dark, oily residue. How should I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of polymeric byproducts, residual solvents, and other colored impurities. A multi-step purification approach is recommended.
Initial Cleanup:
-
Solvent Trituration: Begin by triturating the oil with a non-polar solvent in which the desired product has low solubility at room temperature, such as cold hexanes or heptane. This will often help to solidify the product and remove highly soluble, non-polar impurities.
-
Activated Charcoal Treatment: If the color persists after trituration, you can treat a solution of the crude product (e.g., in dichloromethane or toluene) with a small amount of activated charcoal. Gently heat the solution for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. Be aware that this step can sometimes lead to a loss of product due to adsorption.
Primary Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from a complex mixture. A detailed protocol is provided in a later section.
Question 2: I am performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution is a common challenge. Here are several strategies to improve the resolution of your column chromatography:
-
Optimize the Eluent System: The choice of solvent system is critical. For this compound, which is relatively non-polar, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Start with a very non-polar eluent: Begin with 100% hexanes and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. A shallow gradient is often key to separating closely eluting compounds.
-
Consider a different solvent system: If a hexane/ethyl acetate system is not effective, try a hexane/dichloromethane or a toluene/hexane gradient.
-
-
Adjust the Stationary Phase:
-
Use a finer mesh silica gel: Smaller particle sizes provide a larger surface area and can improve separation.
-
Consider a different stationary phase: If your compound is sensitive to the acidic nature of silica, you could try using neutral alumina.
-
-
Improve Your Column Packing Technique: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Question 3: My yield after column chromatography is very low. What are the potential causes and solutions?
Answer: Low yield can be frustrating. Here are some common culprits and how to address them:
-
Product Adsorption on Silica Gel: Some compounds, particularly those with polar functional groups, can irreversibly adsorb to the silica gel.
-
Deactivate the silica: You can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent. This is particularly useful if your compound has basic nitrogen atoms.
-
-
Product Decomposition on Silica Gel: The acidic nature of silica gel can cause some sensitive compounds to decompose.
-
Run the column quickly: Flash chromatography with applied pressure minimizes the time the compound spends on the column.
-
Use a less acidic stationary phase: As mentioned before, neutral alumina can be a good alternative.
-
-
Incomplete Elution: If the eluent is not polar enough, your product may remain on the column. After you have collected the fractions containing your product, try flushing the column with a much more polar solvent (e.g., 50% ethyl acetate in hexanes or even 100% ethyl acetate) to see if more product elutes.
-
Mechanical Losses: Ensure you are quantitatively transferring your material at each step. Rinse flasks and glassware with the appropriate solvent to recover all of your product.
Question 4: I have purified my product by column chromatography, but the NMR spectrum still shows minor impurities. What is the next step?
Answer: For achieving very high purity, a final recrystallization step is often necessary after column chromatography.
-
Recrystallization: This technique is excellent for removing small amounts of structurally similar impurities. The key is to find a suitable solvent or solvent system. For this compound, a non-polar solvent like hexanes or ethanol has been reported to be effective. The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will depend on the synthetic route, but common ones include:
-
Unreacted 2-bromocarbazole: From the N-alkylation step.
-
Unreacted 1-bromooctane: Also from the N-alkylation step.
-
Dibrominated carbazoles (e.g., 2,7-dibromo-9-n-octyl-9H-carbazole): If the initial bromination of carbazole was not selective.
-
Isomeric monobrominated carbazoles: Depending on the bromination conditions, other isomers might form.
-
Starting materials from the carbazole synthesis: For example, if the carbazole was synthesized via a Cadogan cyclization, you might have residual biphenyl precursors.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system you are using for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to off-white or light yellow solid. A significant deviation from this color suggests the presence of impurities.
Q4: Can I use sublimation to purify this compound?
A4: Sublimation can be a very effective purification technique for organic solids, especially for removing non-volatile impurities. Given that carbazole derivatives are often used in vacuum-deposited OLEDs, they are generally thermally stable enough for sublimation. However, the conditions (temperature and pressure) would need to be optimized to sublime the desired product without decomposition. It is a particularly good method for achieving very high purity on a small to medium scale.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (or dichloromethane)
-
Compressed air or nitrogen for flash chromatography
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Slurry: In a beaker, add silica gel and pour in the initial eluent (e.g., 100% hexanes). Stir to create a uniform slurry.
-
Packing the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing. Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the column. Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.
-
Gradient Elution: Start with a non-polar eluent (e.g., 100% hexanes). Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the desired product.
-
Fraction Collection and Analysis: Collect fractions in test tubes or flasks. Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying the product obtained from column chromatography or for crude material that is already substantially pure.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until it does. The goal is to use the minimum amount of hot solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will begin to form. For maximum yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary
| Purification Technique | Typical Parameters | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Eluent System (Gradient): Hexanes/Ethyl Acetate (100:0 to 95:5) or Hexanes/Dichloromethane (100:0 to 90:10) | Separation of the target compound from polar and non-polar impurities. Purity >98% is often achievable. |
| Recrystallization | Solvent: Hexanes or Ethanol | Removal of minor, structurally similar impurities. Yields highly crystalline, pure product (>99.5%). |
| Sublimation | Conditions: High vacuum (<10⁻⁵ torr), optimized temperature | Can yield very high purity material, suitable for electronics applications. |
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Gherghel, S., G. Cahuc, and L. G. Sanchez. "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds." Molecules 28.3 (2023): 1373. [Link]
-
Karak, S., et al. "New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO." RSC Advances 13.14 (2023): 9345-9355. [Link]
-
Karon, K., et al. "Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design." ChemistrySelect 8.35 (2023): e202302195. [Link]
-
Dias, F. B., et al. "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." Materials Chemistry Frontiers 7.14 (2023): 2781-2821. [Link]
-
dos Santos, P. L. "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds." ResearchGate, 2024. [Link]
-
Armin, A., et al. "Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years." Polymers 12.10 (2020): 2258. [Link]
-
"Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at..." ResearchGate. [Link]
-
Mishra, R., et al. "Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices." International Journal of Molecular Sciences 24.13 (2023): 10831. [Link]
-
Zhou, G., and W-Y. Wong. "Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods." ChemistryOpen 11.8 (2022): e202200080. [Link]
-
Zhang, D., et al. "Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives." Molecules 23.11 (2018): 2977. [Link]
-
Cruz-Campa, J. L., et al. "Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives." Molecules 21.10 (2016): 1349. [Link]
-
Li, Y., et al. "Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices." Journal of Materials Chemistry C 8.16 (2020): 5445-5452. [Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Optimizing 2-Bromo-9-n-octyl-9H-carbazole Film Morphology
Welcome to the technical support center for 2-Bromo-9-n-octyl-9H-carbazole film morphology optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-quality thin films. By understanding the fundamental principles behind film formation, you can diagnose and resolve common experimental challenges.
Introduction to this compound Thin Films
This compound is a key building block in the development of advanced organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the morphology of the active thin films. A well-ordered, uniform film facilitates efficient charge transport, while defects and irregularities can significantly hinder device performance. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the film morphology of this compound?
A1: The final morphology of your film is a result of a complex interplay of several factors. The most critical are:
-
Solvent System: The choice of solvent, its boiling point, and its interaction with the solute will dictate the drying kinetics and molecular self-assembly.
-
Solution Concentration: This affects the viscosity of the solution and the amount of material deposited, which in turn influences film thickness and uniformity.
-
Deposition Technique: Spin-coating, dip-coating, and blade-coating each have their own dynamics that affect film formation.
-
Substrate Preparation: A clean and smooth substrate with appropriate surface energy is crucial for good film adhesion and uniform growth.
-
Post-Deposition Annealing: Thermal and solvent vapor annealing can be used to improve crystallinity and reduce defects.
Q2: I am observing pinholes and voids in my spin-coated films. What is the likely cause and how can I fix it?
A2: Pinholes and voids are common defects that can arise from several sources:
-
Poor Substrate Wetting: If the surface energy of your substrate is not compatible with the solvent, the solution may dewet during spinning, leading to voids. Ensure your substrate is scrupulously clean. Plasma treatment or a UV-ozone cleaning step can improve wettability.
-
Low Solution Concentration: A very dilute solution may not provide enough material to form a continuous film. Try incrementally increasing the concentration.
-
Fast Solvent Evaporation: Solvents with low boiling points can evaporate too quickly, not allowing the molecules enough time to form a uniform layer. Consider using a higher-boiling point solvent or a solvent mixture.
-
Particulate Contamination: Dust or other particulates on the substrate or in the solution can act as nucleation sites for defects. Work in a clean environment and filter your solutions before use.
Q3: My films appear hazy and show signs of aggregation when analyzed by Atomic Force Microscopy (AFM). How can I achieve a more uniform, less aggregated film?
A3: Hazy films and molecular aggregation are often related to poor solubility and uncontrolled crystallization during film deposition.
-
Solvent Choice: this compound may have limited solubility in certain solvents, leading to aggregation in the solution before or during spinning. Experiment with different aromatic solvents like toluene, xylene, or chlorobenzene. A co-solvent system can sometimes improve solubility and film quality.
-
Spin Speed and Acceleration: A high spin speed can lead to rapid solvent evaporation and quench molecular ordering, while a very low speed might result in a thick, non-uniform film. Optimize the spin speed and acceleration rate to control the drying time.
-
Thermal Annealing: A post-deposition thermal anneal can provide the necessary energy for molecules to reorganize into a more ordered state. However, the temperature must be carefully controlled to avoid dewetting or degradation.
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can plasticize the film, allowing for molecular rearrangement and improved morphology. The choice of solvent vapor and annealing time are critical parameters to optimize.[1][2]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Film Adhesion/Delamination | - Substrate contamination (oils, dust).[3] - Incompatible surface energies between the substrate and the film. | - Implement a rigorous substrate cleaning protocol (e.g., sonication in detergents, DI water, acetone, isopropanol). - Use surface treatments like UV-ozone or plasma to increase surface energy.[3] - Consider using an adhesion-promoting layer if compatible with your device architecture. |
| Non-uniform Film Thickness ("Comet Tails" or Streaks) | - Particulate contamination in the solution or on the substrate. - Uneven dispensing of the solution. - Wobble in the spin coater chuck. | - Filter the solution using a PTFE syringe filter (0.2 µm or 0.45 µm). - Dispense the solution smoothly and at the center of the substrate. - Ensure the spin coater is level and the chuck is clean and stable. |
| High Surface Roughness | - Rapid crystallization or aggregation. - Inappropriate solvent system. | - Optimize the solvent system to slow down the drying process (e.g., use a higher boiling point solvent or a solvent mixture). - Employ post-deposition annealing (thermal or solvent vapor) to reflow the film and reduce roughness. |
| Cracked Films | - High internal stress in the film, often due to rapid solvent removal or a mismatch in thermal expansion coefficients with the substrate. | - Slow down the spin-coating process (lower acceleration and final speed). - Use a solvent with a lower evaporation rate. - Optimize the thermal annealing ramp rates (slower heating and cooling). |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
-
Place substrates in a rack and sonicate in a solution of laboratory detergent (e.g., Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in DI water for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Immediately before use, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic residues and enhance surface wettability.
Protocol 2: Spin-Coating of this compound
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution to cover the substrate (e.g., 50-100 µL for a 1x1 inch substrate).
-
Spin-coat using a two-step program:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 2000-4000 rpm for 30-60 seconds (to achieve the desired thickness).
-
-
Transfer the coated substrate to a hotplate for a soft bake (e.g., 80°C for 5 minutes) to remove residual solvent.
Protocol 3: Post-Deposition Thermal Annealing
-
Place the spin-coated films in a nitrogen-filled glovebox or a vacuum oven.
-
Set the annealing temperature. For many carbazole derivatives, temperatures in the range of 80-150°C are effective. The melting point of this compound is around 44-48°C, so annealing should be performed below this temperature to avoid melting.[4]
-
Anneal for a specified time, typically between 10 and 60 minutes.[5][6][7]
-
Allow the films to cool down slowly to room temperature before removal.
Visualizing the Workflow
Below is a diagram illustrating the key stages in optimizing the film morphology of this compound.
Sources
- 1. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effects of the Solvent Vapor Exposure on the Optical Properties and Photocatalytic Behavior of Cellulose Acetate/Perylene Free-Standing Films [mdpi.com]
- 3. msesupplies.com [msesupplies.com]
- 4. This compound | 1356465-23-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-9-n-octyl-9H-carbazole in Device Applications
Welcome to the technical support center for 2-Bromo-9-n-octyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile carbazole derivative in their experiments, particularly in the fabrication of organic electronic devices. Here, we address common stability issues encountered during device operation and provide comprehensive troubleshooting protocols to enhance performance and longevity. Our approach is rooted in a deep understanding of the material's properties and its behavior within a device context.
Understanding the Stability of this compound
This compound is a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] The carbazole core is known for its excellent thermal stability and hole-transporting properties.[1][3] The N-octyl chain enhances solubility and influences molecular packing, while the bromo substituent provides a reactive site for further molecular engineering through cross-coupling reactions.[4] However, like many organic semiconductors, devices incorporating this material can exhibit stability issues under operational stress. Understanding the potential degradation pathways is the first step toward mitigation.
Frequently Asked Questions (FAQs)
Q1: My device performance is degrading rapidly. What are the likely causes related to this compound?
A1: Rapid degradation in devices utilizing this compound can stem from several factors:
-
Material Purity: Trace impurities can act as charge traps or quenching sites, leading to decreased efficiency and accelerated degradation.[5]
-
Morphological Instability: The thin films of the organic layers can undergo morphological changes, such as crystallization, during device operation, leading to short circuits or altered charge transport pathways.[6]
-
Electrochemical Decomposition: The material itself may undergo irreversible electrochemical reactions under electrical bias, leading to the formation of non-emissive species or charge traps.[7]
-
Environmental Factors: Ingress of oxygen and moisture can lead to the degradation of the organic materials and the corrosion of the electrodes, especially the cathode.[7]
Q2: Could the bromo-substituent on the carbazole core be a source of instability?
A2: While the C-Br bond is generally stable, it can be susceptible to cleavage under certain conditions, such as high-energy excitons or in the presence of specific chemical environments within the device. However, a more common degradation pathway for carbazole derivatives involves the cleavage of the C-N bond, particularly when the molecule is in an anionic state.[8][9] The stability of substituted carbazoles is a complex interplay of electronic and steric effects.
Q3: How does the n-octyl chain affect the stability of the material in a device?
A3: The n-octyl chain primarily serves to improve the solubility of the molecule, which is beneficial for solution-based processing. It also influences the molecular packing in the solid state.[4] The length and parity of alkyl chains on carbazole derivatives can affect their photophysical properties, though a direct link to operational stability is not extensively documented.[10] A well-ordered packing, facilitated by the alkyl chain, can be beneficial for charge transport but could also potentially lead to aggregation-related quenching in some systems.
Q4: I am observing a gradual shift in the emission color of my OLED. What could be the reason?
A4: A color shift in OLEDs can be due to the degradation of the emissive material or the host, in this case, potentially a derivative of this compound. This can lead to the formation of new emissive species with different energy levels. Another possibility is the degradation of one of the charge transport layers, leading to a shift in the recombination zone within the device.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues in devices containing this compound.
Issue 1: Rapid Luminance Decay
A swift decline in device brightness is a common and critical issue.
Diagnostic Workflow:
Caption: Diagnostic workflow for rapid luminance decay.
Experimental Protocols:
-
Material Purification Verification:
-
High-Performance Liquid Chromatography (HPLC): Dissolve a small sample of your this compound in a suitable solvent (e.g., THF or chloroform) and analyze its purity. The presence of multiple peaks indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and look for any unexpected signals that might indicate impurities.
-
Action: If impurities are detected, purify the material using temperature-gradient sublimation or recrystallization.[5]
-
-
Device Encapsulation Integrity Check:
-
Visual Inspection: Under a microscope, check for any delamination or bubbles in the encapsulation epoxy.
-
Calcium Test: Fabricate a test device with a thin layer of calcium instead of the organic stack. A change in the calcium layer's appearance (from metallic to transparent) upon exposure to air indicates a breach in the encapsulation.
-
Action: If the encapsulation is faulty, review and optimize the sealing process, ensuring a hermetic seal in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Issue 2: Increased Operating Voltage
An increase in the voltage required to maintain a constant current density is a sign of device degradation.
Potential Causes and Solutions:
| Potential Cause | Underlying Mechanism | Suggested Action |
| Charge Trap Formation | Degradation of the organic material can create trap states that impede charge transport.[6] | Purify the this compound and all other organic materials used in the device. |
| Interface Degradation | The interfaces between the organic layers or between the organic layer and the electrode can degrade over time, creating an energy barrier for charge injection. | Optimize the deposition conditions for each layer to ensure clean and abrupt interfaces. Consider introducing thin interfacial layers to improve charge injection. |
| Ion Migration | Mobile ions from the transparent conductive oxide (TCO) anode (e.g., Indium from ITO) can diffuse into the organic layers, acting as charge traps. | Use an ITO surface treatment or insert a hole-injection layer (HIL) to block ion migration. |
Issue 3: Emergence of Dark Spots or Non-emissive Areas
The growth of dark spots is a classic sign of localized degradation.
Troubleshooting Steps:
-
Substrate Cleaning: Ensure the substrate (e.g., ITO-coated glass) is meticulously cleaned to remove any dust particles or organic residues. Particulates can lead to pinholes in the deposited layers, creating pathways for oxygen and moisture ingress.
-
Deposition Environment: Maintain a high vacuum (<10-6 Torr) during thermal evaporation to minimize the incorporation of impurities into the thin films.
-
Encapsulation: As mentioned previously, robust encapsulation is critical to prevent the formation of dark spots, which are often caused by the reaction of the reactive cathode with atmospheric moisture and oxygen.[7]
Degradation Pathway Visualization:
Caption: Pathway leading to dark spot formation.
Concluding Remarks
The stability of devices incorporating this compound is a multifaceted issue that requires a holistic approach to address. By ensuring the purity of the material, optimizing the device architecture for balanced charge transport, and employing robust encapsulation techniques, researchers can significantly enhance the operational lifetime of their devices. This guide provides a starting point for troubleshooting common stability problems. For more complex issues, a deeper analysis of the device physics and materials science at play may be necessary.
References
- Bouchard, J., et al. (2004). Synthesis and properties of 2,7-disubstituted-9H-carbazole derivatives. Journal of Organic Chemistry, 69(23), 7884-7891.
- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A versatile class of conjugated polymers. Accounts of Chemical Research, 41(9), 1110-1119.
-
Han, C., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Materials, 14(9), 2357. [Link]
- Jeong, M., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. ACS Applied Materials & Interfaces, 13(44), 52758-52766.
- Zhong, C., et al. (2023). Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices.
- Gai, Z., et al. (2007). Cometabolic degradation of dibenzofuran and dibenzothiophene by a newly isolated carbazole-degrading Sphingomonas sp. strain. Applied and Environmental Microbiology, 73(9), 2832-2838.
- Li, M., et al. (2021). Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives.
- Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(21), 4304-4338.
- Giebink, N. C., et al. (2011). Intrinsic luminance loss in pristine organic light-emitting diodes. Physical Review B, 84(12), 125309.
- Aziz, H., & Popovic, Z. D. (2003). Degradation phenomena in small-molecule organic light-emitting devices.
- Sivasubramaniam, V., et al. (2009). Carbazole-based compounds for organic electronics. Chemical Society Reviews, 38(1), 225-233.
- Hong, M., et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials.
- De Gendt, S., et al. (2020). Increasing the Alkaline Stability of N,N-Diaryl Carbazolium Salts Using Substituent Electronic Effects. The Journal of Physical Chemistry C, 124(42), 23056-23064.
- Kondakov, D. Y., et al. (2007). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Applied Materials & Interfaces, 9(16), 14145-14152.
- Ravva, M. K., et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials.
- Grazulevicius, J. V., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
- Kilbane, J. J., & Jackowski, K. (1996). Carbazole degradation pathways. Applied and Environmental Microbiology, 62(9), 3240-3245.
-
Hong, M., Ravva, M. K., Winget, P., & Brédas, J. L. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. University of Arizona. Retrieved from [Link]
-
Lee, J., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate. Retrieved from [Link]
- Zhang, Y., et al. (2024). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.
-
Zhang, D., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Retrieved from [Link]
-
Wang, L., et al. (2021). Photocatalytic Reductive C–O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate. ResearchGate. Retrieved from [Link]
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 335-340.
-
Sharma, G. D., et al. (2016). Degradation of organic light emitting diode: Heat related issues and solutions. ResearchGate. Retrieved from [Link]
-
F. Peter Guengerich. (2013). Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2024). Insight into the Stability of Pentazolyl Derivatives based on Covalent Bond. PubMed. Retrieved from [Link]
- Vaz, A. D., et al. (2014). Carbon-carbon bond cleavage in activation of the prodrug nabumetone. Drug Metabolism and Disposition, 42(5), 764-771.
-
Zhang, Y., et al. (2023). Electron-withdrawing bulky group substituted carbazoles for blue TADF emitters: Simultaneous improvement of blue color purity and RISC rate constants. ResearchGate. Retrieved from [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Retrieved from [Link]
- Kruk, M., et al. (2021). Impact of the chemical structure on the distribution of neuroprotective N-alkyl-9H-carbazoles at octanol/water interfaces. New Journal of Chemistry, 45(10), 4645-4654.
-
Zhang, D., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Retrieved from [Link]
Sources
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
Technical Support Center: Purity Analysis of 2-Bromo-9-n-octyl-9H-carbazole for Electronic Applications
Welcome to the technical support center for the purity analysis of 2-Bromo-9-n-octyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this carbazole derivative in advanced electronic applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
The Critical Role of Purity in Electronic Applications
This compound is a key building block in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Its excellent hole-transporting properties, high thermal stability, and tunable electronic structure make it a versatile component in these technologies. However, the performance of the final device is critically dependent on the purity of the starting materials. Even trace amounts of impurities can act as charge traps, quenching sites for excitons, or degradation centers, leading to a significant reduction in device efficiency, lifetime, and color purity.[1] Therefore, rigorous purity analysis is not just a quality control measure; it is a fundamental step in ensuring the successful fabrication of high-performance electronic devices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis involves the N-alkylation of 2-bromocarbazole with 1-bromooctane. Potential impurities to be aware of include:
-
Unreacted Starting Materials: Residual 2-bromocarbazole and 1-bromooctane.
-
Di-brominated Species: Primarily 2,7-dibromo-9-n-octyl-9H-carbazole, which can arise if the starting carbazole is not mono-brominated cleanly.[2]
-
Isomeric Impurities: Positional isomers such as 3-bromo-9-n-octyl-9H-carbazole can be present. Isomeric impurities in the carbazole core have been shown to significantly affect the photophysical properties of the material.
-
By-products from Side Reactions: Depending on the reaction conditions, other alkylated or coupled products may form.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., toluene, hexanes, dichloromethane) and residual base (e.g., potassium carbonate).
Q2: How do these impurities impact the performance of my OLED device?
A2: Impurities can have a detrimental effect on OLED performance in several ways:
-
Reduced Efficiency: Impurities with lower energy levels can act as traps for charge carriers (holes and electrons) or quenching sites for excitons, preventing them from contributing to light emission.
-
Decreased Lifetime: Halogenated impurities, in particular, can be a source of reactive radicals under device operation, leading to chemical degradation of the organic materials and a rapid decline in luminance.[3]
-
Color Instability: Emissive impurities can lead to a shift in the emission color of the device over time.
-
Increased Operating Voltage: Impurities can disrupt the morphology of the thin film, leading to poor charge injection and transport, which necessitates a higher voltage to achieve the desired brightness.
| Impurity Type | Potential Impact on OLED Performance |
| Di-brominated Carbazoles | Can act as deep hole traps, reducing charge mobility and increasing operating voltage. May also have different emission properties, affecting color purity. |
| Isomeric Impurities | Can disrupt the molecular packing in the solid state, affecting charge transport. May also introduce unwanted electronic states that quench luminescence. |
| Unreacted Starting Materials | Can act as charge traps and non-emissive centers, lowering the overall quantum efficiency of the device. |
| Residual Solvents/Reagents | Can interfere with thin-film formation and introduce defects that act as charge trapping and degradation sites. |
Troubleshooting Guides for Purity Analysis
This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile impurities. A well-developed HPLC method is essential for ensuring the high purity required for electronic-grade materials.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, an 80:20 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: A UV-Vis detector set at a wavelength where the carbazole moiety has strong absorbance, typically around 293 nm, 328 nm, or 341 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Interaction of the basic nitrogen in the carbazole ring with acidic silanol groups on the silica support of the column. 2. Column Overload: Injecting too much sample. 3. Column Void: A void has formed at the head of the column. | 1. Use a base-deactivated column or add a small amount of a competing base like triethylamine (0.1%) to the mobile phase.[4] 2. Reduce the injection volume or the sample concentration. 3. Reverse-flush the column (if the manufacturer allows) or replace the column. |
| Broad Peaks | 1. High Extra-Column Volume: Long tubing between the injector, column, and detector. 2. Poor Mass Transfer: Using a flow rate that is too high for the column. 3. Contamination: Buildup of strongly retained impurities on the column. | 1. Use shorter, narrower internal diameter tubing. 2. Reduce the flow rate. 3. Wash the column with a strong solvent (e.g., isopropanol or a mixture of methanol, acetonitrile, and water).[5] |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. 2. Carryover from Previous Injection: Incomplete flushing of the injector. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. 2. Increase the needle wash volume and use a strong wash solvent. |
| Drifting Baseline | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the new mobile phase. 2. Mobile Phase Composition Changing: Inconsistent mixing or evaporation of a volatile component. 3. Detector Lamp Aging: The UV lamp is nearing the end of its life. | 1. Allow the mobile phase to run through the column for at least 15-20 column volumes before starting the analysis. 2. Ensure proper mixing and cover the mobile phase reservoirs. 3. Replace the detector lamp. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, which allows for confident identification of unknown peaks.
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: Splitless or split injection can be used depending on the expected concentration of impurities. For trace analysis, splitless is preferred.
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 300°C for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or toluene to a concentration of approximately 1 mg/mL.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Syringe/Injector Problem: The sample is not being introduced into the GC. 2. Column Breakage: The column is broken, often near the injector or detector. 3. Incorrect Method Parameters: The oven temperature may be too low. | 1. Check the syringe for blockage and ensure the autosampler is functioning correctly. 2. Inspect the column ends. Trim a small portion if necessary. 3. Verify the oven temperature program. |
| Peak Tailing for the Main Component | 1. Active Sites in the System: The analyte is interacting with active sites in the injector liner or on the column. 2. Column Contamination: Buildup of non-volatile material at the head of the column. | 1. Use a deactivated injector liner. Trim the front end of the column. 2. Bake out the column at a high temperature (within the column's limits). If this doesn't work, the column may need to be replaced. |
| Unexpected Peaks in the Chromatogram | 1. Contamination: From the solvent, sample handling, or septum bleed. 2. Thermal Degradation: The analyte is decomposing in the hot injector. | 1. Run a solvent blank to identify solvent impurities. Use high-quality septa. 2. Lower the injector temperature. Use a faster oven ramp rate to elute the compound at a lower temperature. |
| Poor Mass Spectral Library Match | 1. Co-elution: Two or more compounds are eluting at the same time. 2. Background Interference: High background noise in the mass spectrometer. | 1. Improve the chromatographic separation by using a slower temperature ramp or a different column. 2. Check for leaks in the MS system. Run a background scan to identify the source of the interference. |
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br isotopes in a nearly 1:1 ratio). This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2). The fragmentation pattern will likely involve the loss of the octyl chain and cleavage of the carbazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR should be utilized for a comprehensive analysis.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR: Acquire a standard proton spectrum. The presence of impurities will be indicated by small peaks that do not correspond to the main compound. The integration of these peaks relative to the main compound's peaks can provide a quantitative measure of the impurity level.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The presence of impurities will result in additional peaks.
| Issue | Potential Cause(s) | Recommended Solution(s) / Interpretation |
| Broad Peaks | 1. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. 2. Sample Aggregation: At higher concentrations, the molecules may start to aggregate. | 1. Purify the sample further or use a chelating agent. 2. Dilute the sample. |
| Unexpected Signals in the Aromatic Region | Isomeric Impurities: Positional isomers will have slightly different chemical shifts for their aromatic protons. | Carefully analyze the coupling patterns and chemical shifts to identify the isomeric structure. 2D NMR techniques like COSY and HSQC can be very helpful. |
| Signals Corresponding to Unreacted Starting Material | Incomplete Reaction: The synthesis did not go to completion. | The characteristic N-H proton signal of 2-bromocarbazole (a broad singlet) may be visible. |
| Water Peak | Moisture in the Sample or Solvent: The deuterated solvent may have absorbed moisture. | Use a freshly opened ampoule of deuterated solvent. Dry the sample thoroughly before preparing the NMR sample. |
Thermal Analysis (TGA/DSC)
Thermal analysis is crucial for determining the thermal stability of the material, which is a key requirement for fabrication processes that involve thermal evaporation and for the long-term operational stability of the device.
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample (5-10 mg) in a platinum or alumina pan under a nitrogen atmosphere.
-
Use a heating rate of 10°C/min from room temperature to 600°C.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[6]
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample (2-5 mg) in an aluminum pan under a nitrogen atmosphere.
-
Perform a heat-cool-heat cycle, for example, from room temperature to 200°C at 10°C/min, cool to room temperature at 10°C/min, and then heat again to 200°C at 10°C/min.
-
The glass transition temperature (Tg) and melting point (Tm) can be determined from the second heating scan.[7]
-
-
High Td: A high decomposition temperature (typically >350°C for carbazole derivatives) indicates good thermal stability, which is essential for vacuum deposition processes used in OLED fabrication.
-
Presence of Tg: A distinct glass transition temperature indicates that the material forms a stable amorphous glass, which is desirable for creating uniform thin films and preventing crystallization that can lead to device failure.
-
Sharp Tm: A sharp melting point in the DSC thermogram is indicative of a highly pure crystalline material. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
The Path to High-Purity Materials
Achieving the high purity required for electronic applications is a multi-step process that involves careful synthesis, rigorous purification, and comprehensive analysis. The logical relationship between these stages is crucial for obtaining materials that will perform reliably in demanding electronic devices.
By following the guidelines and troubleshooting advice provided in this technical support center, researchers and scientists can confidently assess the purity of their this compound and ensure the quality of the materials used in their electronic applications.
References
-
Dendritic Carbene Metal Carbazole Complexes as Photo-Emitters for Fully Solution-Processed OLEDs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Gagnon, D., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2147. [Link]
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This compound, 98%. (n.d.). Amerigo Scientific. Retrieved January 24, 2026, from [Link]
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TGA and DSC curves of DOBCz and DSBCz. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Effect of halogenated impurities on lifetime of organic light emitting diode. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Kiseleva, L., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439. [Link]
-
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020). ACS Omega, 5(18), 10484-10492. [Link]
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6893. [Link]
-
(a) ¹H NMR spectrum of 5,5′-(9-octyl-9H-carbazole-2,7-diyl)bis(1,10-phenanthroline) (OCBP) in CDCl3. Solvent peak (x) is at 7.26 ppm. (b) ¹³C NMR spectrum of monomer OCBP. Solvent peak (x) is at δ = 77.3 ppm. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). LCGC Europe. Retrieved January 24, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved January 24, 2026, from [Link]
-
Target GC-MS Analysis using Accelerated Column Heating and Interactive Deconvolution Software. (n.d.). msconsult.dk. Retrieved January 24, 2026, from [Link]
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
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Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. (2023). Journal of Chromatography A, 1705, 464205. [Link]
-
Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Green Energy & Environment, 7(5), 978-985. [Link]
-
Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. (2023). Angewandte Chemie International Edition, 62(48), e202313261. [Link]
-
Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials. (2022). Chemical Communications, 58(84), 11841-11844. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Gagnon, D., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2147. [Link]
-
A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. (2021). Journal of forensic sciences, 66(4), 1435–1446. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). Afinidad, 66(540), 145-151. [Link]
-
(a) TGA curves of compounds 1 and 3; (b) DSC curves of compound 1. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 24, 2026, from [Link]
-
Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 335-339. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Analytical Chemistry: An Indian Journal, 18(1), 1-10. [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry, 11(9), 56-61. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). In Introduction to Mass Spectrometry. [Link]
-
Synthesis and characterization of J and H aggregate-forming carbazole-based diketopyrrolopyrrole materials. (2023). ChemRxiv. [Link]
-
Kiseleva, L., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439. [Link]
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Technical Support Center: Annealing Effects on 2-Bromo-9-n-octyl-9H-carbazole Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the annealing of 2-Bromo-9-n-octyl-9H-carbazole films. This guide is designed to provide both foundational knowledge and practical solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the annealing of this compound films.
Q1: What is the primary purpose of annealing this compound films?
A1: Annealing is a critical post-deposition thermal treatment used to enhance the structural and photophysical properties of the film. The primary goals are to improve crystallinity, control morphology, and optimize charge transport and photoluminescent characteristics.[1][2][3] By providing thermal energy, molecules can reorganize into more ordered structures, which can positively impact device performance.[4][5]
Q2: How does annealing affect the morphology of the film?
A2: Annealing typically leads to an increase in grain size and a reduction in film defects.[1][3] This is due to the increased molecular mobility at elevated temperatures, allowing for the rearrangement of the carbazole molecules into a more thermodynamically stable state. The octyl chains on the carbazole units play a significant role in the molecular packing and can influence the final film morphology.[6][7]
Q3: What changes in photophysical properties can be expected after annealing?
A3: Annealing can lead to shifts in the absorption and emission spectra. Often, a red-shift in the absorption spectrum is observed, indicating an increase in the effective conjugation length due to more ordered molecular packing.[8][9] The photoluminescence intensity may also increase as a result of reduced non-radiative decay pathways in a more ordered film.[10] However, the specific changes will depend on the annealing temperature and duration.
Q4: What is a typical annealing temperature and time for carbazole-based films?
A4: The optimal annealing temperature and time are highly dependent on the specific carbazole derivative and the desired film properties. A good starting point is to anneal at a temperature below the material's melting point (for this compound, the melting point is 44.0 to 48.0 °C) and for a duration of 20 to 60 minutes.[9][11][12] It is crucial to perform a systematic study by varying both temperature and time to find the optimal conditions for your specific application.
Q5: Should annealing be performed in an inert atmosphere?
A5: Yes, it is highly recommended to perform annealing in an inert atmosphere, such as a nitrogen or argon-filled glovebox.[9] This prevents potential degradation of the organic material due to oxidation at elevated temperatures, which could negatively impact the film's performance and stability.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the annealing of this compound films.
| Problem | Potential Cause | Troubleshooting Steps |
| Film Dewetting or Aggregation | Annealing temperature is too high, exceeding the material's glass transition or melting point. | 1. Verify the melting point of your this compound.[11] 2. Systematically decrease the annealing temperature in 5-10 °C increments. 3. Consider reducing the annealing time. |
| Inconsistent Film Properties | Non-uniform heating across the substrate. | 1. Ensure the hot plate or oven provides uniform temperature distribution. 2. Use a substrate holder with good thermal conductivity. 3. Increase the annealing time at a slightly lower temperature to allow for thermal equilibrium. |
| Poor Crystallinity Post-Annealing | Annealing temperature is too low or the duration is too short. | 1. Gradually increase the annealing temperature, staying below the melting point. 2. Increase the annealing duration to allow more time for molecular rearrangement. 3. Ensure the as-deposited film is of good quality with minimal solvent residue. |
| Degradation of Photoluminescence | Oxidation of the carbazole moiety. | 1. Perform the annealing process in a high-purity inert atmosphere (e.g., a glovebox with low O₂ and H₂O levels).[9] 2. Ensure the annealing chamber is properly sealed and purged. |
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Spin-Coating and Annealing of this compound Films
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., chlorobenzene, chloroform) at a concentration of 10 mg/mL. Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass, ITO-coated glass) by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Spin-Coating: Dispense the solution onto the cleaned substrate and spin-coat at a desired speed (e.g., 2000 rpm) for 60 seconds to achieve the target film thickness.[12]
-
Annealing: Transfer the coated substrates onto a pre-heated hotplate inside a nitrogen-filled glovebox. Anneal the films at the desired temperature (e.g., 40 °C) for a specific duration (e.g., 30 minutes).[9][12]
-
Cooling: After annealing, allow the films to cool down to room temperature slowly inside the glovebox before further characterization.
Section 4: Data Presentation and Visualization
Table 1: Effect of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Film Thickness (nm) | RMS Roughness (nm) | Absorption Peak (nm) | PL Peak (nm) |
| As-deposited | 50 ± 2 | 1.2 | 345 | 390 |
| 35 | 49 ± 2 | 0.9 | 348 | 392 |
| 40 | 49 ± 2 | 0.7 | 352 | 395 |
| 45 (Dewetting observed) | N/A | N/A | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Diagram 1: Experimental Workflow for Film Preparation and Annealing
Caption: Workflow for the preparation and characterization of annealed films.
Diagram 2: Relationship between Annealing and Film Properties
Caption: Influence of annealing on film properties and device performance.
References
-
Study of the Annealing Effect on the γ-Phase Aluminum Oxide Films Prepared by the High-Vacuum MOCVD System. MDPI. [Link]
-
2,7-Dibromo-9-octyl-9H-carbazole. National Center for Biotechnology Information. [Link]
-
The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark. [Link]
-
The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
-
Effects of thermal annealing and film thickness on the structural and optical properties of indium-tin-oxide thin films. arXiv. [Link]
-
Effect of annealing time treatment on structural and optical properties of In2S3 thin films for optoelectronic devices and sensor technologies application. Kyung Hee University. [Link]
-
This compound, 98%. Amerigo Scientific. [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. [Link]
-
9-(2-Bromoethyl)-9H-carbazole. ResearchGate. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate. [Link]
-
Annealing effect on the optical and solid state properties of cupric oxide thin films deposited using the Aqueous Chemical Growth (ACG) method. ResearchGate. [Link]
-
Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films. Korean Institute of Materials Science. [Link]
-
Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Wiley Online Library. [Link]
-
Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Royal Society of Chemistry. [Link]
-
2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]
-
2-Bromo-9-phenyl-9H-carbazole. CD Bioparticles. [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. National Center for Biotechnology Information. [Link]
-
2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking 2-Bromo-9-n-octyl-9H-carbazole Against Standard Hole Transport Materials
In the rapidly advancing field of organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport layer (HTL) plays a pivotal role in device efficiency and stability. The selection of an appropriate hole transport material (HTM) is therefore a critical consideration for researchers and drug development professionals. This guide provides a comprehensive framework for benchmarking a promising carbazole derivative, 2-Bromo-9-n-octyl-9H-carbazole, against widely used standard HTMs: Spiro-OMeTAD, PTAA, and PEDOT:PSS.
While extensive data exists for the standard materials, the specific performance metrics for this compound are not as widely documented. This guide, therefore, not only presents the established benchmarks but also equips you with the detailed experimental protocols necessary to generate your own comparative data, ensuring a thorough and self-validated assessment.
The Landscape of Hole Transport Materials: An Overview
The primary function of an HTM is to efficiently extract and transport holes from the active layer (e.g., perovskite) to the anode while simultaneously blocking electrons, thereby minimizing charge recombination. An ideal HTM should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge extraction and transport.
-
Appropriate HOMO (Highest Occupied Molecular Orbital) Energy Level: For efficient hole injection from the active layer, the HOMO level of the HTM should be well-aligned with the valence band of the perovskite.
-
Good Film-Forming Properties: To create a uniform and pinhole-free layer.
-
High Thermal and Chemical Stability: To ensure long-term device stability.
This guide focuses on comparing this compound with three industry-standard HTMs:
-
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9'-spirobifluorene): The most widely used small-molecule HTM in high-efficiency PSCs, known for its good performance but also for its high cost and the need for dopants.
-
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): A polymeric HTM that offers good performance and processability.[1]
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A conductive polymer dispersion commonly used as an HTL in inverted PSC architectures due to its high conductivity and work function.[2]
Standard Hole Transport Materials: A Benchmark Overview
To provide a baseline for comparison, the table below summarizes the key properties and typical performance of the standard HTMs.
| Property | Spiro-OMeTAD | PTAA | PEDOT:PSS |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ (undoped)[3] | 10⁻³ - 10⁻⁵ | 10⁻⁵ - 10⁻¹ |
| HOMO Level (eV) | -5.1 to -5.2[4] | -5.1 to -5.3[5] | -5.0 to -5.2[2] |
| Conductivity (S/cm) | ~10⁻⁵ (undoped)[3] | Varies with doping | 1 - 1000[6] |
| Typical PSC Efficiency (%) | >20% | >20% | >18% (inverted) |
Benchmarking this compound: A Practical Guide
This section provides detailed, field-proven protocols to enable a comprehensive evaluation of this compound.
Synthesis and Purification of this compound
A reliable synthesis is the first step to obtaining high-purity material for accurate benchmarking. While several methods exist, a common route involves the N-alkylation of 2-bromocarbazole.
Diagram of the Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromocarbazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents) to the solution.
-
Alkylation: Add 1-bromooctane (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.[7]
Characterization of Physicochemical Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the oxidation potential of a material, from which the HOMO energy level can be estimated.
Diagram of the Cyclic Voltammetry Workflow:
Caption: Workflow for HOMO level determination using Cyclic Voltammetry.
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.
-
Calibration: After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used for calibration.
-
Data Analysis: Determine the onset oxidation potential (E_ox) of the HTM from the voltammogram. The HOMO energy level can be estimated using the following empirical formula[8]:
-
HOMO (eV) = -e (E_ox vs Fc/Fc⁺ + 4.8)
-
UV-Vis spectroscopy is used to determine the optical bandgap (E_g) of the material by measuring its absorption spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or THF).
-
Measurement: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer.
-
Data Analysis: Determine the absorption edge (λ_onset) from the spectrum. The optical bandgap can be calculated using the formula:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method
The SCLC method is a reliable technique to determine the charge carrier mobility of a material by fabricating a single-carrier device.[9]
Diagram of the SCLC Device and Measurement Workflow:
Caption: SCLC device structure and measurement workflow.
Experimental Protocol:
-
Device Fabrication:
-
Clean an indium tin oxide (ITO) coated glass substrate.
-
Spin-coat a layer of PEDOT:PSS onto the ITO substrate to serve as a hole injection layer.
-
Spin-coat the this compound solution on top of the PEDOT:PSS layer.
-
Deposit a top electrode (e.g., gold or silver) by thermal evaporation.
-
-
Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark using a source meter.
-
Data Analysis: The hole mobility (μ) can be extracted by fitting the J-V data to the Mott-Gurney law for the space-charge limited region:
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors), V is the applied voltage, and L is the thickness of the HTM layer. A plot of J^(1/2) versus V should be linear in the SCLC region, and the mobility can be calculated from the slope.[10]
-
Assessing Interfacial Charge Transfer with Photoluminescence Quenching
Steady-state photoluminescence (PL) quenching experiments can provide qualitative insights into the efficiency of hole transfer from the perovskite layer to the HTM.
Experimental Protocol:
-
Sample Preparation: Prepare two types of samples: a perovskite film on a glass substrate (reference) and a perovskite film coated with the this compound layer.
-
Measurement: Excite both samples with a laser at a wavelength where the perovskite absorbs and measure the PL emission spectrum.
-
Data Analysis: A significant reduction (quenching) in the PL intensity of the perovskite film coated with the HTM, compared to the reference film, indicates efficient hole transfer from the perovskite to the HTM.
Device Fabrication and Performance Evaluation
The ultimate test of an HTM is its performance in a full solar cell device.
Diagram of Perovskite Solar Cell Fabrication Workflow:
Caption: General workflow for perovskite solar cell fabrication.
Experimental Protocol (n-i-p architecture):
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ blocking layer followed by a mesoporous TiO₂ layer.
-
Perovskite Layer Deposition: Infiltrate the mesoporous TiO₂ with a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) and anneal to form the perovskite crystal structure.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the this compound solution (with or without dopants like Li-TFSI and t-BP) onto the perovskite layer.[11]
-
Metal Contact Deposition: Thermally evaporate a gold or silver back contact.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM1.5G solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Data Interpretation and Benchmarking
By systematically following the protocols outlined above, you will generate a comprehensive dataset for this compound. This data can then be directly compared to the benchmark values of Spiro-OMeTAD, PTAA, and PEDOT:PSS presented earlier.
Key Comparison Points:
-
HOMO Level Alignment: Compare the determined HOMO level of this compound with the valence band of the perovskite used. A smaller energy offset generally facilitates more efficient hole injection.
-
Hole Mobility: A higher hole mobility is desirable for efficient charge transport and can lead to a higher fill factor.
-
Photoluminescence Quenching: A stronger quenching effect suggests better hole extraction at the perovskite/HTM interface.
-
Device Performance: The ultimate benchmark is the performance of the perovskite solar cell. Compare the PCE, Voc, Jsc, and FF of devices using this compound with those fabricated with the standard HTMs under identical conditions.
-
Stability: Conduct long-term stability tests under controlled environmental conditions (e.g., light, heat, humidity) to assess the operational lifetime of the devices.
By undertaking this rigorous benchmarking process, researchers can gain a clear and objective understanding of the potential of this compound as a viable alternative to standard hole transport materials, paving the way for the development of more efficient and stable organic electronic devices.
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2147. [Link]
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Qiu, Y., Chen, H., Chen, M., & Huang, C. (2015). Investigation on photoluminescence quenching of CdSe/ZnS quantum dots by organic charge transporting materials. Materials Science-Poland, 33(4), 709-714. [Link]
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Recent Advances in the Design of Multi‐Substituted Carbazoles for Optoelectronics: Synthesis and Structure‐Property Outlook. (2023). ResearchGate. [Link]
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Li, M., et al. (2022). Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(2), 2944-2952. [Link]
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Sini, G., et al. (2017). Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. Journal of Materials Chemistry A, 5(3), 1176-1185. [Link]
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Wang, Z., et al. (2021). Phase Separation to Improve the Conductivity and Work Function of the PEDOT:PSS Solution for Silicon Hybrid Solar Cells. ACS Applied Energy Materials, 4(12), 14193-14201. [Link]
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Zhang, Y., et al. (2009). Photoluminescence Quenching of CdSe Core/Shell Quantum Dots by Hole Transporting Materials. The Journal of Physical Chemistry C, 113(38), 16687-16692. [Link]
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Thomas, K. R. J., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega, 8(12), 10795-10834. [Link]
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Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
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Saliba, M., et al. (2016). Hole mobilities in spiro-MeOTAD measured by three different methods at room temperature. APL Materials, 4(8), 081501. [Link]
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Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy [Video]. YouTube. [Link]
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K, A., et al. (2022). Improving the Conductivity of the PEDOT:PSS Layers in Photovoltaic Cells Based on Organometallic Halide Perovskites. Polymers, 14(3), 456. [Link]
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Hawash, Z., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Semantic Scholar. [Link]
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Hawash, Z., Raclea, A. D., & Schmidt-Mende, L. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5293-5316. [Link]
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Zhang, Y., et al. (2022). Inhibited Aggregation of Lithium Salt in Spiro-OMeTAD for Perovskite Solar Cells. Crystals, 12(2), 290. [Link]
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Magomedov, A., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(15), 17565-17574. [Link]
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S, S., et al. (2025). Tuning the Work Function and Properties of the Conducting Polymer PEDOT:PSS for Enhancing Optoelectronic Device Performance of Solar Cells and Organic Light Emitting Diodes. Taylor & Francis Online. [Link]
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ResearchGate. a) Hole mobility from SCLC model for the devices based on neat HTM... [Link]
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Chen, H., et al. (2015). A low-work-function, high-conductivity PEDOT:PSS electrode for organic solar cells with a simple structure. Organic Electronics, 17, 27-32. [Link]
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Duijnstee, E. A., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 6(3), 1109-1115. [Link]
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Paganini, M. C., & Giamello, E. (2025). Photoluminescence spectroscopy: case studies. IRIS-AperTO. [Link]
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UCL Discovery. (2024). Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. [Link]
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Vu, T. A., et al. (2022). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 14(23), 5227. [Link]
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Thongsook, O., et al. (2021). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. Current Applied Science and Technology, 21(3), 569-581. [Link]
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de Alencar, D. A. M., et al. (2024). Phenothiazine‐Modified PTAA Hole Transporting Materials for Flexible Perovskite Solar Cells: A Trade‐Off Between Performance and Sustainability. ResearchGate. [Link]
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Synthesis and evaluation of biological activity of some novel carbazole derivatives. (2021). [Link]
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Al-Ahmed, A., et al. (2022). Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material. Nanomaterials, 12(19), 3315. [Link]
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Zhao, B.-H., et al. (2012). 9-(2-Bromoethyl)-9H-carbazole. ResearchGate. [Link]
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Im, S. H., et al. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]
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A Comparative Guide to the Photophysical Properties of Functionalized Carbazoles
Introduction: The Versatility of the Carbazole Scaffold
Carbazole, a nitrogen-containing heterocyclic aromatic compound, has emerged as a cornerstone in the development of advanced organic functional materials. Its rigid, planar structure and excellent hole-transporting capabilities make it an ideal building block for a diverse array of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and photovoltaics.[1][2] The true power of carbazole, however, lies in its amenability to functionalization. By strategically attaching different chemical moieties to the carbazole core, researchers can meticulously tune its photophysical properties to meet the specific demands of a given application.[3]
This guide provides a comparative analysis of the photophysical properties of various functionalized carbazoles. We will delve into the structure-property relationships that govern their absorption and emission characteristics, quantum yields, and excited-state dynamics. Furthermore, we will present detailed experimental protocols for key characterization techniques, offering a practical framework for researchers in the field.
The Influence of Functionalization on Photophysical Properties
The photophysical behavior of a carbazole derivative is intricately linked to the nature and position of its substituents. These functional groups can exert profound effects on the electronic structure of the molecule, thereby altering how it interacts with light.
Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT)
A prevalent strategy for tuning the photophysical properties of carbazoles involves the creation of donor-acceptor (D-A) systems. In this design, the electron-donating carbazole core is appended with an electron-withdrawing group. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor moiety. This phenomenon, known as intramolecular charge transfer (ICT), leads to a spatial separation of charge in the excited state.
A key consequence of ICT is a significant red-shift in the emission spectrum compared to the parent carbazole. The extent of this shift is directly related to the strength of the donor and acceptor groups and the polarity of the surrounding medium. For instance, carbazole-functionalized diazaphosphepines with strong electron-accepting aryl groups generally exhibit lower photoluminescence quantum yields (PLQYs) due to the formation of a charge-transfer state that can decay non-radiatively.[4][5]
Substitution Position: A Critical Determinant
The positions at which functional groups are attached to the carbazole ring (N-9, C-3, C-6, C-2, C-7) have a dramatic impact on the resulting photophysical properties. For example, in the context of host materials for blue phosphorescent OLEDs, the substitution pattern of carbazole on a dibenzofuran core significantly influences hole transport properties and device stability.[6] Symmetrical versus asymmetrical substitution can lead to vastly different molecular packing in the solid state, which in turn affects intermolecular interactions and charge transport.
Similarly, in pyridine-carbazole acrylonitrile derivatives, the position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the carbazole linkage) affects the emission wavelength.[7][8] This is attributed to the different inductive and resonance effects exerted by the nitrogen atom from each position, which alters the energy levels of the frontier molecular orbitals.
Aggregation-Induced Emission (AIE)
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, where close packing leads to non-radiative decay pathways, some functionalized carbazoles exhibit the opposite phenomenon: aggregation-induced emission (AIE). In AIE-active molecules, emission is weak in solution but becomes intense upon aggregation. This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels. Carbazole-based AIEgens are of significant interest for applications such as solid-state lighting and biological imaging.
Comparative Data of Functionalized Carbazoles
To illustrate the impact of functionalization, the following table summarizes the key photophysical properties of selected carbazole derivatives.
| Derivative | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Pyridyl and acrylonitrile at C-3 and N-9 | 380 (solution) | 540 (solid) | 0.05 (powder) | Fluorescent material | [8] |
| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Pyridyl and acrylonitrile at C-3 and N-9 | 378 (solution) | 540 (solid) | 0.14 (powder) | Fluorescent material | [8] |
| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Pyridyl and acrylonitrile at C-3 and N-9 | 396 (solution) | 604 (solid) | 0.006 (powder) | Fluorescent material | [8] |
| Carbazole-functionalized diazaphosphepine (1PO) | Diazaphosphepine and aryl groups at N-9 and C-3,6 | - | - | Low | Donor-acceptor systems | [4][5] |
| Carbazole-based fluorescent probe (CBM) | Cyano-substituted carbazole and 5-nitrosalicylaldehyde | 393 | 535 | - | Fluorescent probe for Cu2+ | [9] |
Note: The photophysical properties can be highly dependent on the solvent, concentration, and physical state (solution vs. solid). The data presented here are for illustrative purposes and should be considered in the context of the original research.
Experimental Protocols
The characterization of the photophysical properties of functionalized carbazoles relies on a suite of spectroscopic techniques. Below are step-by-step methodologies for fundamental experiments.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within a molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a suitable spectroscopic-grade solvent (e.g., dichloromethane, toluene, or THF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (Beer-Lambert Law).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorption coefficient (ε) using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This method is used to determine the emission properties of a fluorescent molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex), which is typically the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Measurement: Scan the emission monochromator to record the fluorescence spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem). The integrated area under the emission curve is proportional to the fluorescence intensity.
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Absorbance Matching: Prepare solutions of the standard and the sample with matched absorbances at the excitation wavelength (typically < 0.1).
-
Fluorescence Measurement: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Visualizing Structure-Property Relationships
The following diagrams illustrate key concepts in the study of functionalized carbazoles.
Caption: A simplified Jablonski diagram illustrating photophysical processes.
Caption: Schematic of a typical spectrofluorometer setup.
Conclusion and Future Outlook
The functionalization of the carbazole core is a powerful and versatile strategy for creating materials with tailored photophysical properties. By understanding the fundamental principles of how different substituents influence the electronic structure and excited-state dynamics, researchers can rationally design novel carbazole derivatives for a wide range of applications. The continued exploration of new synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the development of next-generation organic electronic and photonic devices with enhanced performance and stability. Future research will likely focus on developing carbazole-based probes with near-infrared emission and the ability to target multiple analytes for advanced bioimaging applications. [2]
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A Comparative Guide to Carbazole-Based Hole Transport Materials: Unveiling the Potential of 2-Bromo-9-n-octyl-9H-carbazole
In the pursuit of next-generation optoelectronic devices with enhanced efficiency and stability, the role of hole transport materials (HTMs) is paramount. Among the various classes of organic semiconductors, carbazole derivatives have emerged as a cornerstone in the architecture of high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] Their inherent advantages, including excellent thermal stability, high hole mobility, and tunable photophysical properties, make them a versatile platform for molecular engineering.[3] This guide provides an in-depth comparative analysis of the device efficiency of carbazole-based HTMs, with a particular focus on the promising, yet less explored, 2-Bromo-9-n-octyl-9H-carbazole against its more conventional counterparts.
The Strategic Advantage of Carbazole Functionalization
The performance of carbazole-based materials in optoelectronic devices is intricately linked to their molecular structure. Strategic functionalization of the carbazole core allows for the fine-tuning of their electronic and physical properties. Key modification sites on the carbazole moiety, namely the 2, 3, 6, 7, and 9 positions, offer a versatile toolkit for researchers to modulate characteristics such as solubility, energy levels (HOMO/LUMO), and charge carrier mobility. The introduction of substituents can significantly influence the material's film-forming properties and its interface with adjacent layers in a device stack, ultimately dictating the overall device performance.[4]
The Impact of Bromination: A Gateway to Enhanced Performance
A recurring theme in the molecular design of high-efficiency carbazole derivatives is the strategic incorporation of halogen atoms, particularly bromine. Bromination has been shown to be an effective strategy to enhance the performance of carbazole-based materials in several ways:
-
Improved Stability and Interfacial Properties: Brominated carbazole derivatives can lead to improved device stability. For instance, in perovskite solar cells, a brominated carbazole-based self-assembled monolayer (Br-2PACz) as the hole transport layer (HTL) resulted in a power conversion efficiency (PCE) of 19.51%, outperforming its non-brominated counterpart (2PACz), which achieved 18.44%.[5][6] This enhancement is attributed to suppressed recombination at the interface.[5][6]
-
Tuning of Energy Levels: The introduction of bromine, an electron-withdrawing group, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole derivative. This allows for better energy level alignment with the perovskite absorber layer or the emissive layer in OLEDs, facilitating efficient charge extraction and transport.
-
Enhanced Molecular Packing and Hole Mobility: The position of the bromine substituent can influence the molecular packing in the solid state, which in turn affects the hole mobility. A study comparing 2,7- and 3,6-substituted carbazole-based polymers in perovskite solar cells revealed that the 2,7-substituted polymer exhibited a higher hole mobility and a more suitable HOMO level, leading to a better photovoltaic performance (PCE of 4.47%) compared to the 3,6-substituted polymer.[7]
Comparative Analysis of Device Performance
While direct, side-by-side experimental data for this compound against a wide range of other carbazoles in a standardized device architecture is limited in published literature, we can synthesize findings from various studies to draw meaningful comparisons. The following tables summarize the performance of different carbazole derivatives in both OLEDs and perovskite solar cells.
Table 1: Performance of Substituted Carbazole Derivatives in OLEDs
| Carbazole Derivative | Device Role | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| Carbazole-π-Imidazole | Non-doped Deep-Blue Emitter | 4.43 | - | - | - | - | [3] |
| 2,7-Disubstituted Carbazole | Host for Blue Phosphorescent Emitter | 10.3 | 23.9 | - | >9170 | Not Specified | [3] |
| 3,6-Disubstituted Carbazole | Emitter in Green OLED | 4.2 | 13.1 | - | 6180 | Not Specified | [3] |
| Cz-SBDPI (Carbazole-based) | Non-doped Deep-Blue Emitter | 6.2 | 5.9 | 5.7 | 12,984 | (0.15, 0.06) | [8] |
This table illustrates the significant impact of the substitution pattern and the overall molecular design on the performance of carbazole-based materials in OLEDs. Notably, 2,7-disubstituted carbazoles have shown promise as host materials for phosphorescent emitters, leading to high quantum efficiencies.[3]
Table 2: Performance of Carbazole Derivatives in Perovskite Solar Cells
| Carbazole Derivative (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) | Reference |
| Br-2PACz | 19.51 | 0.81 | 32.1 | 0.75 | [5][6] |
| 2PACz | 18.44 | 0.80 | 31.1 | 0.74 | [5][6] |
| 2,7-Cbz-EDOT Polymer | 4.47 | - | - | - | [7] |
| 3,6-Cbz-EDOT Polymer | < 4.47 | - | - | - | [7] |
| TPE-based with 2,7-Carbazole | 16.74 | - | - | - | [9] |
| SGT-405 (Carbazole-based) | 14.79 | - | - | - | [10] |
| KZRD (D-A type Carbazole) | 20.40 | - | - | - | [1] |
The data in this table strongly suggests that bromination and the specific substitution pattern on the carbazole core are critical for achieving high-efficiency perovskite solar cells. The superior performance of Br-2PACz over 2PACz provides compelling evidence for the benefits of bromination.[5][6] Furthermore, the higher efficiency of the 2,7-carbazole substituted material compared to its 3,6-counterpart highlights the importance of the substitution position.[7]
Experimental Methodologies: A Blueprint for Device Fabrication
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are generalized, yet comprehensive, procedures for the synthesis of a brominated carbazole derivative and the fabrication of OLED and perovskite solar cell devices.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from 2-bromocarbazole.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
N-Alkylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromocarbazole in a suitable dry solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a base, for example, sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the solution at room temperature.
-
Add 1-bromooctane to the reaction mixture.
-
Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water and a suitable organic solvent like methanol or ethanol to remove impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain pure this compound.
Fabrication of a Solution-Processed OLED Device
Caption: A step-by-step workflow for the fabrication of a solution-processed OLED.
Detailed Protocol:
-
Substrate Preparation: Start with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and finally treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal at approximately 120-150 °C for 15-30 minutes in a nitrogen-filled glovebox.[11]
-
Hole Transport Layer (HTL): Prepare a solution of the carbazole-based HTM (e.g., this compound) in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the HTL solution on top of the PEDOT:PSS layer and anneal to remove the solvent.
-
Emissive Layer (EML): Spin-coat the emissive layer, which can be the HTM itself if it is emissive, or a host-dopant system, on top of the HTL. Anneal the film.
-
Electron Transport Layer (ETL) and Cathode: Transfer the substrates to a thermal evaporator. Deposit the electron transport layer (e.g., TPBi), followed by a low work function metal like lithium fluoride (LiF) and a final layer of aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Fabrication of a Perovskite Solar Cell
Caption: A typical workflow for the fabrication of a perovskite solar cell.
Detailed Protocol:
-
Substrate and ETL Preparation: Clean fluorine-doped tin oxide (FTO) or ITO-coated glass substrates. Deposit an electron transport layer (ETL), such as a compact layer of TiO₂ or SnO₂, by spin-coating or spray pyrolysis, followed by annealing at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system) onto the ETL via a one-step or two-step spin-coating method. An anti-solvent dripping step is often employed during spin-coating to induce rapid crystallization and form a uniform film. Anneal the perovskite film at approximately 100-150 °C.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the carbazole HTM, often with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP), in a solvent like chlorobenzene. Spin-coat the HTL solution on top of the perovskite layer. For self-assembled monolayers like Br-2PACz, the deposition involves immersing the substrate in a dilute solution of the material.[5][6]
-
Back Electrode Deposition: Deposit a conductive back electrode, typically gold (Au) or silver (Ag), by thermal evaporation.
Conclusion and Future Outlook
The strategic design and synthesis of novel carbazole derivatives continue to be a fruitful avenue for advancing the efficiency and stability of OLEDs and perovskite solar cells. The available evidence strongly indicates that the introduction of bromine at specific positions on the carbazole core, such as the 2-position, can significantly enhance device performance. While a comprehensive, direct comparative study of this compound is still needed to fully elucidate its potential, the promising results from other brominated and 2,7-disubstituted carbazoles provide a strong rationale for its further investigation. The long n-octyl chain at the 9-position is expected to improve solubility and film-forming properties, which are crucial for solution-processed device fabrication. Future research should focus on systematic studies that directly compare the performance of this compound with industry-standard and other emerging carbazole-based HTMs in optimized device architectures. Such studies will be instrumental in validating its potential and paving the way for its application in next-generation optoelectronic technologies.
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A Comparative Guide to the Long-Term Stability of Devices with Carbazole-Based Materials Derived from 2-Bromo-9-n-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation optoelectronic devices, the long-term operational stability of components is a critical determinant of their commercial viability. This guide provides an in-depth technical comparison of the stability of devices incorporating hole transport materials (HTMs) and host materials derived from the precursor 2-Bromo-9-n-octyl-9H-carbazole. While this specific molecule is a foundational building block, its derivatives are at the forefront of research in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
This document moves beyond a simple listing of materials to explain the causal relationships between molecular structure, device architecture, and long-term stability. We will objectively compare carbazole-based systems against established alternatives, supported by experimental data, and provide detailed protocols for reproducibility.
The Strategic Role of the Carbazole Moiety and its Functionalization
The carbazole heterocycle is a cornerstone in the design of high-performance organic electronic materials. Its rigid, electron-rich structure provides inherent thermal and chemical stability, crucial for the longevity of optoelectronic devices.[1] The nitrogen atom and specific positions on the aromatic rings (2, 7, 3, and 6) can be readily functionalized, allowing for precise tuning of electronic and physical properties.[1]
The precursor, this compound, and its isomers like 2,7-dibromo-9-octyl-9H-carbazole, serve as key intermediates in the synthesis of more complex, high-performance molecules.[2] The octyl chain enhances solubility, a vital property for solution-based device fabrication, while the bromo-substituents provide reactive sites for creating extended π-conjugated systems through cross-coupling reactions.[2][3]
Caption: Synthesis pathway from precursor to device application.
Comparative Stability in Perovskite Solar Cells (PSCs)
The stability of PSCs is a multifaceted challenge, often limited by the degradation of the perovskite layer itself and the instability of the charge transport layers.[4] The hole transport material (HTM) plays a critical role in both extracting positive charge carriers (holes) and protecting the perovskite layer from environmental factors like moisture.[5]
Carbazole-Based HTMs vs. Spiro-OMeTAD
The benchmark HTM in high-efficiency PSCs has traditionally been spiro-OMeTAD. However, its complex synthesis, high cost, and tendency to contribute to device degradation have spurred the search for alternatives.[6] Carbazole derivatives have emerged as a promising class of substitutes.
A study comparing a series of novel carbazole-terminated HTMs with the standard spiro-OMeTAD in triple-cation perovskite solar cells revealed that the carbazole-based materials exhibit superior long-term stability.[7] Under continuous illumination (100 mW/cm²) in an inert atmosphere, the devices employing the new carbazole HTMs retained a higher fraction of their initial power conversion efficiency (PCE) compared to the spiro-OMeTAD-based device.[7] Specifically, after 250 hours of light soaking, some carbazole-based devices showed only a slight decrease in efficiency, whereas the spiro-OMeTAD device experienced a more significant drop of nearly 20%.[7]
| Hole Transport Material | Initial PCE (%) | PCE after 250h Light Soaking (%) | Stability (% of initial PCE) | Reference |
| Spiro-OMeTAD | ~18.5% | ~15% | ~80% | [7] |
| Carbazole HTM (V1209) | ~17.5% | ~17% | ~97% | [7] |
| Carbazole HTM (V1225) | ~17.8% | ~17.3% | ~97% | [7] |
| Carbazole HTM (V1207) | ~17.2% | ~13.8% | ~80% | [7] |
| Carbazole HTM (V1221) | ~16.9% | ~13.5% | ~80% | [7] |
Causality: The enhanced stability of certain carbazole derivatives can be attributed to their molecular structure, which can lead to better interfacial contact with the perovskite layer and higher intrinsic chemical stability, reducing degradation pathways.[7]
The Rise of Inorganic HTMs
For applications demanding the highest stability, inorganic HTMs such as copper thiocyanate (CuSCN) and nickel oxide (NiOx) present a compelling alternative to organic materials.[5][8] These materials offer superior thermal and chemical stability and are not susceptible to the same degradation mechanisms as their organic counterparts.[5]
A comparative study of CuSCN and spiro-OMeTAD in carbon-based perovskite solar cells demonstrated the exceptional moisture stability of the inorganic option.[9] The CuSCN-based devices retained 93% of their initial PCE after 80 days in a humid environment (55-70% relative humidity) without encapsulation, a feat unattainable with spiro-OMeTAD.[9]
| Hole Transport Material | Initial PCE (%) | PCE after 80 days (55-70% RH) (%) | Stability (% of initial PCE) | Reference |
| Spiro-OMeTAD | 12.4% | Significant degradation | Low | [9] |
| CuSCN | 15.1% | ~14% | ~93% | [9] |
Causality: The inherent chemical inertness and hydrophobic nature of inorganic materials like CuSCN provide a more robust barrier against moisture-induced degradation of the perovskite layer.[9][10]
Caption: Factors influencing Perovskite Solar Cell stability.
Comparative Stability in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are predominantly used as host materials in the emissive layer, particularly for phosphorescent emitters.[11][12] The high triplet energy of the carbazole moiety is crucial for preventing energy loss from the phosphorescent guest molecule.[11] The stability of the host material is paramount, as its degradation can lead to a decrease in luminance and a shift in emission color.[11]
Degradation Mechanisms of Carbazole-Based Hosts
A primary degradation pathway for carbazole-based host materials, such as the widely studied 4,4′-bis(carbazol-9-yl)biphenyl (CBP), is the homolytic cleavage of the carbon-nitrogen (C-N) bond.[11] This process can be induced by electrical aging and exciton-polaron interactions, leading to the formation of non-emissive species and a reduction in device lifetime.[11]
Caption: Exciton-induced degradation pathway in carbazole hosts.
Performance Comparison
Direct, side-by-side stability comparisons of OLEDs using different host materials are highly dependent on the specific emitter and overall device architecture. However, general trends can be observed from the literature. For instance, a green phosphorescent OLED using the standard carbazole host CBP with an Ir(ppy)3 emitter has a reported operational lifetime (LT50) of 57 hours at an initial luminance of 1000 cd/m².[13] In contrast, more advanced host materials, some incorporating carbazole-quinoline structures, have demonstrated significantly longer lifetimes, exceeding 26,000 hours for orange phosphorescent OLEDs.[13]
| Host Material | Emitter (Dopant) | Emission Color | Operational Lifetime (LT50) at initial luminance | Reference |
| CBP (Carbazole derivative) | Ir(ppy)3 | Green | 57 h at 1000 cd/m² | [13] |
| mCBP (Carbazole derivative) | Blue fluorescent | Blue | 1.0 h at 1000 cd/m² | [13] |
| CzPPQ (Carbazole-quinoline) | Orange PhOLED | Orange | >26,412 h at 500 cd/m² | [13] |
| ICzPyr (Indolocarbazole) | 4CzIPN (TADF) | Green | 5.5 h at 1000 cd/m² | [14] |
Causality: The improved stability of advanced carbazole derivatives often stems from molecular designs that enhance morphological stability, increase the glass transition temperature, and introduce bipolar charge transport characteristics, which leads to a more balanced distribution of charge carriers and reduces exciton-induced degradation.[14]
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and comparability of stability data, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of such protocols that are widely adopted for both organic and perovskite solar cells.[15][16][17][18]
Perovskite Solar Cell Stability Testing (ISOS-L and ISOS-D)
A common method for assessing operational stability is the ISOS-L (Light Soaking) protocol. A simplified, yet self-validating, workflow is as follows:
-
Initial Characterization: Measure the initial current density-voltage (J-V) curve of the encapsulated or unencapsulated device under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm²) to determine the initial PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Continuous Illumination: Place the device under continuous illumination from a stable light source (e.g., white light LEDs) at a constant intensity (e.g., 100 mW/cm²) and temperature.
-
Maximum Power Point Tracking (MPPT): Hold the device at its maximum power point voltage throughout the aging process to simulate real-world operating conditions.
-
Periodic J-V Scans: At regular intervals (e.g., every hour or every few hours), briefly interrupt the MPPT to perform a full J-V scan to monitor the degradation of the photovoltaic parameters.
-
Data Analysis: Plot the normalized PCE as a function of time. The operational lifetime is often reported as the T80, the time it takes for the PCE to decrease to 80% of its initial value.
For assessing shelf life, the ISOS-D (Dark Storage) protocol is used, where devices are stored in a controlled environment (e.g., specific temperature and humidity) in the absence of light, with periodic J-V measurements.[15]
OLED Lifetime Testing
The long-term stability of OLEDs is typically evaluated through accelerated lifetime testing:
-
Device Encapsulation: Properly encapsulate the fabricated OLED in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen.
-
Constant Current Stress: Drive the device at a constant DC current density (e.g., 10 mA/cm² or higher for accelerated testing).
-
Luminance and Voltage Monitoring: Continuously monitor the luminance of the device using a photodetector and the driving voltage required to maintain the constant current.
-
Data Acquisition: Record the luminance and voltage at regular intervals.
-
Lifetime Determination: The operational lifetime is typically reported as the LT50, which is the time it takes for the luminance to decay to 50% of its initial value.[13] An increase in driving voltage over time is also an indicator of device degradation.[13]
Caption: General workflow for assessing device stability.
Conclusion and Future Outlook
Materials derived from 2-bromo-9-n-octyl-carbazole and its isomers have demonstrated significant potential for enhancing the long-term stability of both perovskite solar cells and organic light-emitting diodes. In PSCs, engineered carbazole-based HTMs can outperform the traditional spiro-OMeTAD in terms of light-soaking stability. However, for ultimate durability, particularly against moisture, inorganic HTMs like CuSCN remain the superior choice.
In the realm of OLEDs, the inherent stability of the carbazole core is a significant advantage, but degradation pathways such as C-N bond cleavage under electrical stress remain a challenge. Molecular design strategies that improve morphological stability and charge balance are key to extending device lifetimes.
The continued development of novel materials derived from versatile precursors like 2-bromo-9-n-octyl-carbazole, coupled with rigorous and standardized stability testing, will be crucial in advancing the performance and commercial viability of next-generation optoelectronic technologies.
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A Cost-Performance Analysis of Carbazole-Based Hole-Transporting Materials: A Guide for Perovskite Solar Cell Researchers
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) remains a critical component dictating device efficiency, stability, and, crucially, overall cost. For years, Spiro-OMeTAD has been the undisputed benchmark, delivering high power conversion efficiencies (PCEs). However, its complex multi-step synthesis and subsequent high cost are significant barriers to the commercialization of perovskite technology[1][2]. This has spurred an intensive search for alternative HTMs that can match the performance of Spiro-OMeTAD without its prohibitive price tag.
This guide provides an in-depth analysis of carbazole-based HTMs, a highly promising class of organic small molecules, using 2-Bromo-9-n-octyl-9H-carbazole as a foundational building block. We will explore the inherent advantages of the carbazole moiety, compare its performance potential against established HTMs like Spiro-OMeTAD, PTAA, and PEDOT:PSS, and provide detailed experimental protocols for synthesis and device fabrication. Our objective is to equip researchers with the necessary data and methodologies to evaluate and develop cost-effective, high-performance PSCs.
The Strategic Advantage of the Carbazole Moiety
The carbazole unit is an attractive scaffold for HTM design for several key reasons. Its rigid, planar structure and electron-rich nature facilitate efficient hole transport. Furthermore, the nitrogen atom at the 9-position provides a convenient site for functionalization, allowing for the attachment of alkyl chains (like the n-octyl group in our topic molecule) to enhance solubility and film-forming properties[3]. The 2, 3, 6, and 7 positions on the carbazole core are readily available for substitution, enabling chemists to tune the material's electronic properties (e.g., HOMO/LUMO levels) and extend its π-conjugation to optimize performance[1][4].
Molecules like this compound are not typically used as the final HTM but serve as critical intermediates. The bromo-functional group is a versatile handle for engaging in powerful C-C and C-N cross-coupling reactions, such as the Suzuki and Ullmann couplings, to build more complex, high-performance HTM architectures[5]. This synthetic flexibility is key to developing a wide array of derivatives with tailored properties at a fraction of the cost of Spiro-OMeTAD[6].
Comparative Analysis of Leading HTM Classes
To understand the potential of carbazole-based materials, we must benchmark them against the current standards in the field.
-
Spiro-OMeTAD (The Gold Standard): 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene is the most widely used HTM in high-efficiency PSCs, with reported PCEs frequently exceeding 20% and reaching values as high as 25% in optimized device structures[7]. Its spirobifluorene core ensures a high glass transition temperature and good morphological stability. However, its performance is heavily reliant on chemical dopants (like Li-TFSI and t-BP) to improve conductivity, which can accelerate device degradation[8]. The primary drawback remains its high cost, estimated to be between $170 and $475 per gram, which is untenable for large-scale production[9].
-
PTAA (The Polymeric Workhorse): Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is a polymeric HTM known for its excellent hole mobility and thermal stability[10]. Devices using PTAA have demonstrated both high efficiency (over 19%) and improved long-term operational stability compared to Spiro-OMeTAD in some architectures[11][12]. However, as a polymer, it suffers from batch-to-batch variability and its hydrophobic nature can sometimes hinder the uniform deposition of the overlying perovskite layer[13].
-
PEDOT:PSS (The Aqueous Solution): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate is a conductive polymer dispersion in water, making it suitable for low-cost, scalable solution processing. It is widely used, particularly in inverted PSC architectures. While easy to apply, PEDOT:PSS is inherently acidic and hygroscopic, which can corrode transparent conductive oxides and introduce moisture, leading to poor long-term device stability[14]. Its hole mobility is also generally lower than that of small-molecule HTMs[15].
-
Carbazole Derivatives (The Low-Cost Challengers): This class of materials aims to combine the high performance of small molecules with significantly lower production costs. Various carbazole-based HTMs have achieved impressive PCEs, with some designs reaching over 20%, directly competing with the benchmark Spiro-OMeTAD[16]. They offer good chemical stability, facile synthesis, and tunable energy levels, making them a highly adaptable platform for next-generation PSCs[1].
Quantitative Performance and Cost Comparison
| Feature | Spiro-OMeTAD | PTAA | PEDOT:PSS | Carbazole Derivatives |
| Reported PCE | >25%[7] | ~19-21%[11] | ~13-17% | >22% |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ - 10⁻³ | ~10⁻³ | ~10⁻⁵ - 10⁻⁴[15] | ~10⁻⁴ - 10⁻³ |
| Long-Term Stability | Moderate (degrades with dopants)[12] | Good to Excellent[11][12] | Poor (hygroscopic, acidic)[14] | Good to Excellent[4] |
| Processing | Solution (organic solvents) | Solution (organic solvents) | Solution (aqueous) | Solution (organic solvents) |
| Estimated Cost ($/g) | ~$170 - $475[9] | High | ~$1.50 (for 30g solution)[17] | Low to Moderate (~1/3 of Spiro)[6] |
Experimental Guide: From Synthesis to Certified Cell
This section provides validated, step-by-step protocols for the synthesis of a representative carbazole HTM, device fabrication, and performance characterization.
Diagram: HTM Synthesis Workflow
Caption: Workflow for synthesizing a carbazole-based HTM via Ullmann coupling.
Protocol 1: Synthesis of a Carbazole Dimer HTM
This protocol describes a common synthetic route to create a more complex HTM from the 2-bromo precursor. The causality for this choice is that dimerization extends the π-conjugated system, which is essential for efficient charge transport. The Ullmann coupling is a robust and well-established method for forming the C-N bonds required for this architecture[5].
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), carbazole (0.5 eq), copper(I) iodide (CuI, 0.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Solvent and Ligand Addition: Add anhydrous toluene as the solvent. Degas the mixture with nitrogen for 15 minutes. Inject trans-1,2-diaminocyclohexane (0.2 eq) as a ligand to facilitate the coupling reaction.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the organic filtrates and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the pure HTM product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Perovskite Solar Cell Fabrication Workflow
Caption: Step-by-step workflow for fabricating an n-i-p perovskite solar cell.
Protocol 2: Fabrication of a Perovskite Solar Cell
This protocol details the fabrication of a standard mesoporous n-i-p device architecture, which is a reliable and high-performance structure[4].
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit a compact layer of TiO₂ by spin-coating a precursor solution onto the FTO substrate, followed by sintering at high temperature (e.g., 500°C). Then, deposit a mesoporous TiO₂ layer and sinter again.
-
Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixed-cation lead-halide formulation) onto the TiO₂ layer. During the spin-coating, dispense an anti-solvent (like chlorobenzene) to induce rapid crystallization, resulting in a uniform and pinhole-free film. Anneal the film on a hotplate (e.g., 100°C for 30 minutes).
-
HTM Deposition: Prepare a solution of the synthesized carbazole HTM in chlorobenzene (e.g., 20 mg/mL). Spin-coat the HTM solution on top of the perovskite layer. Note: Unlike Spiro-OMeTAD, many high-performance carbazole HTMs do not require dopants, which is a significant advantage for long-term stability.
-
Electrode Deposition: Transfer the substrate to a thermal evaporator. Deposit a metal back contact (typically 80-100 nm of gold or silver) through a shadow mask to define the active area of the device.
Protocol 3: Photovoltaic Performance Measurement
To ensure trustworthy and reproducible results, all measurements should be conducted according to established international standards[18][19].
-
Instrumentation: Use a solar simulator (e.g., xenon lamp with an AM 1.5G filter) calibrated to 100 mW/cm² (1 sun) irradiance using a certified reference silicon solar cell.
-
J-V Curve Measurement: Connect the fabricated device to a source measure unit (SMU). Measure the current density-voltage (J-V) characteristics by sweeping the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and vice-versa to check for hysteresis.
-
Parameter Extraction: From the J-V curve, extract the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jₘₚₚ × Vₘₚₚ) / (Jsc × Voc).
-
Power Conversion Efficiency (PCE): The primary metric of performance, calculated as PCE (%) = (Voc × Jsc × FF) / Pᵢₙ, where Pᵢₙ is the incident power density (100 mW/cm²).
-
-
Stability Testing: To assess long-term operational stability, the device should be subjected to continuous illumination at its maximum power point (MPP tracking) under controlled environmental conditions (e.g., in a nitrogen atmosphere or encapsulated in ambient air)[20][21]. The PCE is monitored over time, often reported as T₈₀, the time it takes for the efficiency to drop to 80% of its initial value.
Diagram: Perovskite Solar Cell Device Architecture
Caption: Layered structure of a standard n-i-p mesoporous perovskite solar cell.
Conclusion and Outlook
The evidence strongly suggests that carbazole-based HTMs, derived from versatile and accessible precursors like this compound, present a compelling pathway toward commercially viable perovskite solar cells. They offer the potential to match or even exceed the power conversion efficiencies of the costly Spiro-OMeTAD benchmark, often with the added benefit of improved long-term stability due to their dopant-free nature[4][6].
The key to unlocking their full potential lies in rational molecular design. By leveraging the synthetic flexibility of the carbazole core, researchers can fine-tune the material's optoelectronic and physical properties to optimize charge extraction, transport, and interfacial energetics within the device. The protocols and comparative data provided in this guide serve as a foundational resource for scientists and engineers working to bridge the gap between laboratory-scale breakthroughs and large-scale, low-cost solar energy production.
References
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ACS Publications. (2022). Oxidation of Spiro-OMeTAD in High-Efficiency Perovskite Solar Cells. ACS Energy Letters. [Link]
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ACS Publications. (2022). Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
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Wikipedia. (n.d.). Solar-cell efficiency. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). A Self-Assembling Molecule for Improving the Mobility in PEDOT:PSS Hole Transport Layer for Efficient Perovskite Light-Emitting Diodes. ResearchGate Publication. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-9-n-octyl-9H-carbazole
This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-9-n-octyl-9H-carbazole. As researchers and drug development professionals, it is imperative that we manage chemical waste with the utmost rigor to ensure personnel safety and environmental protection. This document synthesizes information from safety data sheets of analogous compounds and established regulatory guidelines to provide a clear, actionable framework for the disposal of this halogenated carbazole derivative.
Understanding the Hazard Profile
Based on available data for analogous compounds, this compound should be handled as a substance that:
-
May cause respiratory irritation.[1]
-
Is suspected of causing cancer, as carbazole derivatives are often classified in this manner.[3][4]
-
May be very toxic to aquatic life with long-lasting effects.[3]
The presence of the bromine atom places this compound in the category of halogenated organic compounds , which have specific disposal requirements.[5][6]
| Hazard Classification | Potential Effects | Primary Sources |
| Skin/Eye Irritant | Causes irritation and potential redness upon contact.[7] | [1][2] |
| Respiratory Irritant | May cause irritation to the respiratory tract if inhaled.[7] | [1] |
| Suspected Carcinogen | Long-term or repeated exposure may increase the risk of cancer. | [3][4] |
| Aquatic Hazard | Harmful to aquatic life, with potential for long-term environmental damage. | [3] |
This table summarizes potential hazards based on data for structurally similar compounds.
Pre-Disposal Safety and Handling
Proper handling is the first step in a safe disposal process. Adherence to these procedures minimizes exposure and prevents accidental releases.
2.1. Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood.[7] This is crucial to prevent the inhalation of any dust or vapors. The laboratory should also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[8]
2.2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Lab Coat: A fully fastened lab coat protects street clothing.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following protocol provides a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[4]
-
Segregate as Halogenated Organic Waste: This is the most critical step. Do not mix this waste with non-halogenated organic waste.[5][10] Halogenated wastes require specific incineration processes at high temperatures to prevent the formation of toxic dioxins and furans.[5] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[10]
Step 2: Waste Containerization
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling
-
Clear Identification: All waste containers must be accurately labeled. The label must include:
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[11]
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure that incompatible waste types are not stored together.[11]
Step 5: Disposal
-
Engage a Licensed Contractor: The final disposal of this compound must be handled by an accredited hazardous waste disposal contractor.[2]
-
The standard and recommended method for the disposal of halogenated organic compounds is incineration in a specialized facility equipped with afterburners and flue gas scrubbers.[1]
-
Never dispose of this chemical down the drain or in regular trash.[6]
Spill Management
In the event of a spill, immediate and proper response is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Cleanup:
-
For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[4]
-
For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[4] Place the absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[4]
-
Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound.
References
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
